molecular formula C7H5ClFNO B8816558 2-Chloro-6-fluorobenzaldoxime

2-Chloro-6-fluorobenzaldoxime

Cat. No.: B8816558
M. Wt: 173.57 g/mol
InChI Key: OBJHLLOVMKKXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) is a high-purity chemical building block with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound, characterized by a melting point in the range of 125-133 °C, serves as a versatile precursor in organic synthesis, particularly as an advanced intermediate for the cyanide-free synthesis of aromatic nitriles . This dehydration reaction, which can be efficiently catalyzed by aldoxime dehydratase (Oxd) enzymes, offers a sustainable and mild alternative to traditional methods that employ highly toxic cyanides or strong dehydrating agents . The resulting nitriles, and further derivatives like amides, are ubiquitous structural motifs in the development of pharmaceuticals and agrochemicals . As such, this reagent provides significant value for researchers in medicinal chemistry and biocatalysis, enabling the exploration of greener synthetic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H

InChI Key

OBJHLLOVMKKXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) is a highly versatile halogenated aromatic intermediate critical to modern pharmaceutical development and fine chemical synthesis. Characterized by its unique ortho-disubstituted halogen profile (chlorine and fluorine), it serves as a highly reactive electrophilic scaffold. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and its pivotal role as a building block in the development of Hepatitis C virus (HCV) NS3-NS4A protease inhibitors.

Physicochemical Profiling and Structural Dynamics

The utility of this compound stems from the strong electron-withdrawing nature of its halogen substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) while stabilizing the oxime moiety for controlled dehydration.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for reaction design and downstream purification[1][2]:

PropertyValueAnalytical Significance
CAS Number 443-33-4Unique identifier for regulatory tracking.
Molecular Formula C₇H₅ClFNODefines stoichiometric calculations.
Molecular Weight 173.57 g/mol Essential for precise molar equivalency.
Melting Point 125 – 127 °CHigh purity indicator; useful for crystallization QC.
Physical State White Crystalline SolidFacilitates easy handling and gravimetric analysis.
Precursor 2-Chloro-6-fluorobenzaldehydePrimary raw material for oxime condensation.

Synthetic Utility: Dehydration to Aromatic Nitriles

A primary application of this compound is its conversion into 2-chloro-6-fluorobenzonitrile. Nitriles are indispensable functional groups in medicinal chemistry, acting as precursors for tetrazoles, amides, and amines. We detail two distinct methodologies: a classical thermochemical approach and a modern biocatalytic green-chemistry approach.

Thermochemical Dehydration via Acid Catalysis

The traditional industrial route utilizes sodium bisulfate (NaHSO₄) in refluxing xylenes. The causality behind this choice is thermodynamic: the Dean-Stark apparatus continuously removes water (the byproduct) from the reaction mixture as an azeotrope. By Le Chatelier’s principle, this continuous removal drives the equilibrium entirely toward the nitrile product, preventing oxime hydrolysis or amide formation[3][4].

Biocatalytic Dehydration via Aldoxime Dehydratase (OxdF1)

Recent advancements have introduced a cyanide-free, transition-metal-free enzymatic route. Recombinant aldoxime dehydratase (OxdF1) derived from Pseudomonas putida F1, which contains a ferrous heme catalytic site, efficiently dehydrates this compound under mild aqueous conditions[5][6]. This method is highly selective, operates at physiological pH, and eliminates the need for harsh acids or toxic cyanide reagents.

Workflow A This compound B NaHSO4 / Xylenes 143°C (Dean-Stark) A->B Thermochemical C OxdF1 Enzyme pH 7.0, 35°C A->C Biocatalytic D 2-Chloro-6-fluorobenzonitrile B->D Azeotropic -H2O C->D Enzymatic -H2O

Chemical vs. Biocatalytic dehydration pathways for nitrile synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to build quality control directly into the experimental workflow. The following protocols are designed as self-validating systems.

Protocol A: Thermochemical Dehydration to 2-Chloro-6-fluorobenzonitrile

Objective: High-yield conversion of oxime to nitrile via acid-catalyzed azeotropic dehydration[3].

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark trap with a condenser, charge 1.0 g of this compound, 0.5 g of sodium bisulfate (NaHSO₄), and 11.7 g of xylenes.

  • Azeotropic Distillation: Heat the mixture to 143 °C under continuous stirring. Causality: The boiling point of xylenes allows sufficient thermal energy to overcome the activation barrier, while the Dean-Stark trap captures the evolving water.

  • In-Process Monitoring: Sample the reaction mixture every 60 minutes. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the oxime peak is <1% (typically ~3 hours).

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension to remove the solid sodium bisulfate catalyst. Wash the filter cake with 2 × 10 mL of fresh xylene and combine the filtrates.

  • Concentration: Remove the xylenes using a rotary evaporator under reduced pressure to yield the crude product.

  • System Validation (QC):

    • Yield Verification: Expect ~0.84 g (94% yield).

    • Melting Point: Confirm MP is 60–62 °C.

    • Spectroscopic Validation: Perform an FT-IR scan. The protocol is validated if a sharp, distinctive absorption peak appears at 2220 cm⁻¹ , confirming the presence of the newly formed C≡N (nitrile) bond.

Protocol B: Biocatalytic Dehydration via Recombinant OxdF1

Objective: Green synthesis of aromatic nitriles using heme-dependent enzymatic catalysis[5].

  • Enzyme Preparation: Express the Oxd gene from Pseudomonas putida F1 in Escherichia coli BL21 (DE3) and purify the recombinant OxdF1.

  • Buffer Equilibration: Prepare a 50 mM potassium phosphate buffer and adjust the pH to exactly 7.0. Causality: OxdF1 exhibits maximum stability and catalytic turnover at neutral pH; deviations risk denaturing the ferrous heme active site.

  • Substrate Introduction: Introduce this compound into the buffer solution. (Note: Co-solvents like low-concentration DMSO may be required if substrate solubility is limiting).

  • Incubation: Add the OxdF1 enzyme and incubate the mixture at 35 °C with gentle orbital shaking. The enzyme's half-life under these conditions is approximately 3.8 hours.

  • System Validation (QC): Quench aliquots at regular intervals and analyze via HPLC (UV detection at 254 nm). The disappearance of the oxime peak and the emergence of the nitrile peak validate the enzymatic turnover.

Application in Drug Development: HCV Protease Inhibitors

Beyond basic functional group transformations, this compound is a highly valued intermediate in the pharmaceutical industry. Specifically, it is utilized in the synthesis of complex serine protease inhibitors targeting the Hepatitis C virus (HCV)[7][8].

The HCV genome encodes a polyprotein that must be cleaved by the viral NS3-NS4A serine protease to enable viral replication. Inhibiting this protease halts the viral life cycle. This compound is used to construct the structurally rigid, halogenated aromatic side chains of these inhibitor molecules. The ortho-chloro and ortho-fluoro substituents provide critical steric bulk and unique electrostatic interactions within the S1/S2 pockets of the NS3-NS4A enzyme, enhancing binding affinity and preventing rapid metabolic degradation by host cytochrome P450 enzymes[8][9].

Pharma A This compound (Scaffold) B Structural Functionalization (Coupling/Substitution) A->B Synthetic modification C HCV NS3-NS4A Protease Inhibitor B->C Lead optimization D Viral Replication Arrest C->D Target inhibition

Role of this compound in HCV protease inhibitor development.

Conclusion

This compound is a cornerstone intermediate that bridges classical organic synthesis and modern biocatalysis. Whether undergoing azeotropic dehydration via Dean-Stark methodologies or enzymatic conversion via OxdF1, its predictable reactivity makes it an ideal substrate. Furthermore, its integration into the structural framework of HCV NS3-NS4A protease inhibitors highlights its indispensable role in life-saving drug discovery.

References

  • Chemsrc. 2-Chloro-6-fluorobenzaldehyde Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents (WO1998005630A1).Process for the preparation of organic nitriles.
  • ResearchGate (Chen et al., 2021). Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase. Retrieved from [Link]

  • Google Patents (EP2366704A1).Inhibitors of serine proteases (HCV NS3-NS4A).

Sources

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldoxime: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzaldoxime, a halogenated aromatic oxime, is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique structural features, including the presence of chlorine and fluorine atoms on the benzene ring, impart specific reactivity and physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and key applications, with a focus on providing practical insights for professionals in drug discovery and chemical synthesis.

The strategic placement of the electron-withdrawing chloro and fluoro groups at the ortho positions to the oxime functionality influences the molecule's electronic and steric characteristics. This, in turn, can modulate the biological activity and pharmacokinetic properties of derivative compounds. Understanding the synthesis and reactivity of this compound is therefore crucial for its effective utilization in the design and development of novel therapeutic agents and crop protection solutions.

Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine . However, in literature and commercial catalogs, it is more commonly referred to by its semi-systematic name and other synonyms.

Identifier Type Value
IUPAC Name N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
Common Name This compound
Synonym 2-Chloro-6-fluoro-benzaldehyde oxime
CAS Number 443-33-4
Physicochemical Properties
Property Value
Molecular Formula C₇H₅ClFNO
Molecular Weight 173.57 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, with hydroxylamine. This is a standard and well-established method for the formation of oximes.

Synthesis of the Precursor: 2-Chloro-6-fluorobenzaldehyde

The primary precursor, 2-Chloro-6-fluorobenzaldehyde, is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its synthesis is a critical first step and is often achieved through the oxidation of 2-chloro-6-fluorotoluene.[2] A common industrial method involves the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[3][4]

Experimental Protocol: Oximation of 2-Chloro-6-fluorobenzaldehyde

The following protocol describes a general yet robust method for the synthesis of this compound. This procedure is based on standard oximation reactions and is designed to be a self-validating system for researchers.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or other suitable solvent (e.g., a mixture of ethanol and water)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Equipment for reaction monitoring (e.g., Thin Layer Chromatography - TLC)

  • Equipment for product isolation and purification (e.g., filtration apparatus, recrystallization solvents)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol.

  • Preparation of the Oximating Agent: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water or ethanol. To this solution, add 1.1 to 1.5 equivalents of a base, such as sodium acetate, to generate free hydroxylamine in situ.[5]

  • Reaction: Add the hydroxylamine solution to the stirred solution of 2-Chloro-6-fluorobenzaldehyde at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting aldehyde spot and the appearance of the product oxime spot. The reaction is typically complete within a few hours at room temperature, although gentle heating may be applied to expedite the process.

  • Work-up and Isolation: Once the reaction is complete, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The crude product is then collected by filtration.

  • Purification: The collected solid is washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Reaction Mechanism and Workflow

The formation of this compound from its aldehyde precursor and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-6-fluorobenzaldehyde cluster_oximation Oximation Reaction Start 2-Chloro-6-fluorotoluene Chlorination Side-chain Chlorination Start->Chlorination Cl₂, UV light Hydrolysis Hydrolysis Chlorination->Hydrolysis H₂O Precursor 2-Chloro-6-fluorobenzaldehyde Hydrolysis->Precursor Aldehyde 2-Chloro-6-fluorobenzaldehyde Reaction Condensation Reaction Aldehyde->Reaction Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.

Reaction_Mechanism 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Intermediate Intermediate 2-Chloro-6-fluorobenzaldehyde->Intermediate + NH₂OH This compound This compound Intermediate->this compound - H₂O

Caption: Simplified mechanism of oxime formation.

Applications in Drug Development and Agrochemicals

While 2-Chloro-6-fluorobenzaldehyde is a well-documented precursor in the synthesis of various commercial products, the direct applications of this compound as an intermediate are less reported in readily available literature. However, its structural motifs are of significant interest in medicinal chemistry and agrochemical research.

Precursor to Biologically Active Molecules

The primary utility of this compound lies in its potential as a starting material for the synthesis of more complex heterocyclic compounds. The oxime functionality can be further derivatized or can participate in cyclization reactions to form a variety of ring systems.

  • Pharmaceuticals: The precursor, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the synthesis of the antibiotic flucloxacillin.[4] While the direct involvement of the oxime is not specified, it is plausible that derivatives of this compound could be explored for the synthesis of novel antibacterial agents. The presence of the chloro and fluoro substituents can enhance the metabolic stability and cell permeability of drug candidates.

  • Agrochemicals: 2-Chloro-6-fluorobenzaldehyde is also utilized in the production of high-efficiency, low-toxicity fungicides and other pesticides.[4] The oxime derivative could serve as a scaffold for the development of new agrochemicals with improved efficacy and environmental profiles.

Role in Medicinal Chemistry

The 2-chloro-6-fluorophenyl moiety is a common feature in many biologically active compounds. The introduction of this group can influence the binding affinity of a molecule to its biological target. The oxime group itself is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to drug-receptor interactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of its precursor, 2-Chloro-6-fluorobenzaldehyde, and related compounds such as 2-Chloro-6-fluorobenzamide, certain precautions should be taken.

  • Hazards of 2-Chloro-6-fluorobenzaldehyde: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Hazards of 2-Chloro-6-fluorobenzamide: This related compound also causes skin and serious eye irritation and may lead to respiratory irritation.[7]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its synthesis from the readily available 2-chloro-6-fluorobenzaldehyde is straightforward, following established chemical principles. The unique combination of halogen substituents and the reactive oxime functionality makes it an attractive building block for further chemical exploration. As the demand for new and effective drugs and crop protection agents continues to grow, the importance of versatile intermediates like this compound is likely to increase. Further research into the derivatization and applications of this compound is warranted to fully unlock its potential in the development of innovative chemical solutions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • Wikipedia. (2023, December 2). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

Sources

The Solubility Profile of 2-Chloro-6-fluorobenzaldoxime: Theoretical Frameworks and Experimental Determination in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a highly versatile, halogenated aromatic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—notably Hepatitis C virus (HCV) NS3-NS4A serine protease inhibitors[1]—and in the biocatalytic production of organic nitriles[2]. As a crystalline solid[3], its behavior in organic solvents dictates the efficiency of downstream synthetic steps, such as Beckmann rearrangements and transition metal-catalyzed couplings.

This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of this compound, establishes a predictive solubility model based on Hansen Solubility Parameters (HSP), and details a self-validating empirical protocol for precise solubility determination.

Structural Analysis and Solvation Thermodynamics

To understand the solubility of this compound, one must deconstruct its molecular architecture (C₇H₅ClFNO). The molecule presents a classic dichotomy of intermolecular forces:

  • The Hydrophobic Core: The 2-chloro-6-fluorophenyl ring is highly lipophilic. The halogens increase the molecular polarizability and surface area, driving strong dispersion forces (

    
    ) and 
    
    
    
    stacking interactions in the solid state.
  • The Polar Oxime Moiety (-C=N-OH): This functional group is the primary driver of the molecule's complex solubility profile. The hydroxyl group acts as a strong hydrogen-bond donor, while both the oxygen and the imine nitrogen act as hydrogen-bond acceptors. In the crystalline state, oximes typically form robust intermolecular dimers[4].

For dissolution to occur, the organic solvent must provide sufficient enthalpic payoff (via solvent-solute interactions) to overcome the lattice energy of these oxime dimers.

G cluster_0 Endothermic Cavity Formation A Solute Lattice (this compound) C Exothermic Solvation (Dipole & H-Bonding) A->C ΔH_solute > 0 B Organic Solvent (e.g., THF, DCM) B->C ΔH_solvent > 0 D Thermodynamic Equilibrium C->D ΔH_mix < 0

Diagram 1: Thermodynamic pathway of this compound solvation.

Predictive Solubility Profiling via Hansen Solubility Parameters (HSP)

Empirical solubility data for specific halogenated benzaldoximes is often proprietary. However, we can construct a highly accurate predictive model using Hansen Solubility Parameters (HSP)[4]. The total cohesive energy density (


) is the sum of dispersion (

), polar (

), and hydrogen-bonding (

) forces[5].

Based on the functional group contributions of the chloro-fluoro aromatic ring and the oxime group, the estimated HSP for this compound is approximately:


 ≈ 18.5, 

≈ 8.0,

≈ 7.5 MPa

.
Table 1: Predictive Solubility in Common Organic Solvents

Causality: Solvents whose HSP coordinates closely match the solute will exhibit the highest solubility (minimizing the interaction radius,


).
Solvent



Predicted SolubilityMechanistic Rationale
Tetrahydrofuran (THF) 16.85.78.0High The ether oxygen in THF is an excellent H-bond acceptor, effectively breaking the oxime dimers. Frequently used in HCV inhibitor synthesis[1].
Dichloromethane (DCM) 17.07.37.1High Excellent polarity match. The polarizability of the halogens on the solute aligns perfectly with the chlorinated solvent[1].
Ethyl Acetate (EtOAc) 15.85.37.2Moderate-High The carbonyl oxygen accepts H-bonds from the oxime -OH, facilitating dissolution, though dispersion matching is slightly lower than DCM.
Methanol (MeOH) 15.112.322.3Moderate While MeOH is a strong H-bond donor/acceptor, its extremely high

and

values create a partial mismatch with the lipophilic aromatic ring.
Toluene 18.01.42.0Low-Moderate Excellent dispersion match (

interactions), but lacks the H-bonding capacity to efficiently disrupt the oxime lattice.
n-Hexane 14.90.00.0Insoluble Completely non-polar. Cannot overcome the polar and hydrogen-bonding lattice energy of the crystalline solid[3].

Methodological Framework: Empirical Solubility Determination

To transition from predictive models to actionable process chemistry data, a rigorous empirical protocol is required. As a standard in pharmaceutical development, the Isothermal Shake-Flask Method coupled with HPLC-UV is the most reliable technique.

The Self-Validating Protocol

This protocol is designed not just to measure concentration, but to validate that the physical state of the compound has not altered during the experiment (e.g., forming a solvate or undergoing a polymorph transition), which would invalidate the solubility data.

Step 1: Preparation of Suspension

  • Add an excess amount of crystalline this compound (e.g., 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the solution reaches thermodynamic saturation rather than just kinetic dissolution.

Step 2: Isothermal Equilibration

  • Place the vials in an orbital shaking incubator at 25.0 ± 0.1 °C. Shake at 150 RPM for 48 to 72 hours.

  • Causality: Oximes can exhibit slow dissolution kinetics due to stable hydrogen-bonded networks. 48+ hours guarantees true thermodynamic equilibrium.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard PES or Nylon filters will degrade in aggressive organic solvents like THF or DCM, introducing leachables that interfere with UV quantification.

Step 4: Quantification & Solid-State Validation (The Self-Validating Step)

  • Liquid Phase: Dilute the filtered supernatant volumetrically with the mobile phase and analyze via HPLC-UV (λ ≈ 254 nm, utilizing the conjugated aromatic chromophore).

  • Solid Phase: Recover the residual solid from the centrifuge tube, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: If the XRPD pattern of the residual solid differs from the input bulk material, a solvent-mediated phase transition (e.g., solvate formation) has occurred. The measured solubility applies only to this new form.

G N1 1. Solid/Solvent Preparation Excess Solute + Organic Solvent N2 2. Isothermal Equilibration Shake-Flask @ 25.0 ± 0.1 °C N1->N2 N3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filter N2->N3 48-72 Hours N4 4a. Supernatant Analysis HPLC-UV Quantification N3->N4 Liquid Phase N5 4b. Solid-State Validation XRPD on Residual Crystals N3->N5 Solid Phase

Diagram 2: Experimental workflow for the Isothermal Shake-Flask Method.

Implications for Process Chemistry and Drug Development

The solubility profile of this compound directly dictates its utility in advanced synthesis:

  • HCV Protease Inhibitor Synthesis: In the synthesis of complex serine protease inhibitors, this compound is often reacted in highly non-aqueous environments. Patents detail the use of methylene chloride (DCM) and tetrahydrofuran (THF) precisely because they provide the optimal balance of high oxime solubility and inertness to subsequent coupling reagents[1].

  • Biocatalytic Dehydration to Nitriles: Recent advancements utilize the recombinant enzyme OxdF1 to dehydrate this compound into its corresponding nitrile[2]. Because enzymes require aqueous or biphasic media, understanding the compound's partition coefficient and its solubility in water-immiscible organic carrier solvents (like EtOAc or DCM) is critical for optimizing biphasic bioreactor yields.

References

  • SAFETY DATA SHEET - this compound, Thermo Fisher Scientific.
  • EP2366704A1 - Inhibitors of serine proteases, Google Patents.
  • Pencil and Paper Estimation of Hansen Solubility Parameters, ACS Omega.
  • Determination of Hansen Solubility Parameters by Means of Gas–Solid Inverse Gas Chromatography, ResearchGate.
  • Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, ResearchGate.

Sources

Comprehensive Physicochemical and Methodological Guide to 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a critical halogenated aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex organic frameworks[1]. The unique ortho-substitution pattern (chloro and fluoro groups) imparts distinct steric and electronic properties to the benzene ring, significantly influencing the compound's thermal stability and reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically resolving the scientific ambiguity between its melting and boiling points—and establishes field-proven, self-validating experimental protocols for its handling and synthetic applications.

Physicochemical Profiling & Thermal Dynamics

Understanding the phase transitions of this compound is paramount for avoiding unintended degradation during synthetic workflows.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of this compound

PropertyValueAnalytical Significance
CAS Number 443-33-4Unique identifier for regulatory compliance[2].
Molecular Formula C7H5ClFNODefines stoichiometric calculations[2].
Molecular Weight 173.57 g/mol Essential for precise molar equivalents[1].
Melting Point 125 – 127 °CPrimary metric for assessing crystalline purity[2].
Boiling Point Not observed at 1 atmIndicates thermal instability at elevated temperatures[3].
Appearance White crystalline solidVisual indicator of macroscopic purity[2].
Causality Behind the Elusive Boiling Point

Standard safety data sheets and chemical databases frequently list the boiling point of this compound as "No information available"[2],[3]. The causality behind this omission lies in the inherent thermal reactivity of benzaldoximes. When subjected to temperatures approaching their theoretical boiling points (typically >200 °C at atmospheric pressure), aldoximes undergo spontaneous or acid-catalyzed thermal dehydration[4].

Instead of boiling and transitioning into a gas phase intact, this compound eliminates a water molecule to form 2-chloro-6-fluorobenzonitrile[4]. Consequently, any attempt to distill this compound at atmospheric pressure will result in a chemical transformation rather than a phase change. If purification via distillation is absolutely required, it must be performed under high vacuum to lower the boiling point below the dehydration activation energy threshold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must incorporate intrinsic validation steps. Below are the methodologies for both the synthesis of the oxime and its controlled thermal dehydration.

Protocol A: Synthesis of this compound

Objective: Convert 2-chloro-6-fluorobenzaldehyde into the corresponding oxime with high stereochemical purity.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-6-fluorobenzaldehyde (CAS: 387-45-1)[5] in a 1:1 mixture of ethanol and distilled water.

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 1.5 equivalents of sodium acetate. Causality: Sodium acetate acts as a mild proton scavenger to liberate the nucleophilic free hydroxylamine base without hydrolyzing the aldehyde.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours to drive the condensation reaction to completion.

  • Isolation: Cool the reaction to room temperature. Induce crystallization by adding ice-cold water dropwise until the solution turns cloudy. Filter the resulting white crystalline solid under vacuum[2].

  • Self-Validation System (Quality Control):

    • Melting Point Check: The dried solid must exhibit a sharp melting point of 125–127 °C[2]. A depressed or broad melting range indicates unreacted aldehyde or trapped moisture.

    • Spectroscopic Check: Perform FT-IR spectroscopy. Successful conversion is validated by the disappearance of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at 3200–3300 cm⁻¹ and a sharp imine (C=N) stretch at ~1650 cm⁻¹.

Protocol B: Controlled Thermal Dehydration to 2-Chloro-6-fluorobenzonitrile

Objective: Exploit the thermal instability of the oxime to synthesize the corresponding nitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a Dean-Stark trap and condenser, add 1.0 g of this compound and 0.5 g of sodium bisulfate (acid catalyst)[4].

  • Solvent Addition: Suspend the mixture in 11.7 g of xylenes[4]. Causality: The choice of xylenes (b.p. ~140 °C) is deliberate; its boiling point provides the exact thermal energy required to drive the dehydration while allowing for the azeotropic removal of the generated water, pushing the equilibrium forward[4].

  • Thermal Dehydration: Heat the mixture to reflux (143 °C) under vigorous stirring[4]. Monitor the Dean-Stark trap for water collection, which visually confirms the progression of the elimination reaction.

  • Isolation: After gas chromatography indicates complete consumption of the oxime (approx. 3 hours), cool the mixture, filter out the sodium bisulfate, and remove the xylenes via rotary evaporation[4].

  • Self-Validation System (Quality Control):

    • Yield & Purity: This method typically yields ~94% of the nitrile with >98% purity[4]. The product should melt at 60–62 °C[4].

    • Spectroscopic Check: FT-IR is mandatory to confirm success. The product must show a distinctive, sharp absorption peak at 2220 cm⁻¹, which is the unequivocal signature of the nitrile (C≡N) group[4]. The O-H stretch (~3200 cm⁻¹) must be completely absent.

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the aldehyde precursor, through the stable oxime intermediate, to the thermally induced nitrile product.

Workflow step1 Precursor: 2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1) step2 Oximation Reaction NH2OH·HCl + Base (EtOH/H2O) step1->step2 Nucleophilic Addition step3 Target Intermediate: This compound MP: 125-127 °C step2->step3 Condensation (-H2O) step4 Thermal Dehydration Heating to 143 °C in Xylenes step3->step4 Thermal Stress / Acid Catalysis step5 Degradation / Synthetic Product: 2-Chloro-6-fluorobenzonitrile IR: 2220 cm⁻¹ step4->step5 Elimination (-H2O)

Workflow from oximation to thermal dehydration of this compound.

Safety and Handling (E-E-A-T Compliance)

As a halogenated aromatic compound, this compound is classified as a skin and serious eye irritant, and it may cause respiratory irritation[2]. All oximation and dehydration protocols must be conducted in a certified chemical fume hood with adequate ventilation[2]. Nitrile gloves (compliant with EU standard breakthrough times) and safety goggles are mandatory[2]. In the event of thermal runaway or uncontrolled decomposition, the substance can release highly irritating and toxic gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[3].

References

Sources

Architectural and Mechanistic Divergence: A Technical Whitepaper on 2-Chloro-6-fluorobenzaldehyde vs. 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of halogenated aromatic building blocks, the distinction between a carbonyl core and its hydroxyimino derivative dictates entirely different synthetic trajectories. As a Senior Application Scientist, I frequently encounter workflows where the nuanced reactivity of 2-Chloro-6-fluorobenzaldehyde (the aldehyde) and 2-Chloro-6-fluorobenzaldoxime (the oxime) must be strictly controlled. This whitepaper deconstructs their physicochemical divergence, elucidates the mechanistic causality behind their interconversion, and establishes self-validating protocols for their synthesis and analytical quantification.

Physicochemical Profiling & Structural Analysis

The single functional group substitution from a carbonyl oxygen (=O) to an oxime group (=N-OH) fundamentally alters the intermolecular forces, phase behavior, and electrophilicity of the 2-chloro-6-fluorophenyl scaffold. The aldehyde acts as a volatile, low-melting electrophile, whereas the oxime forms a stable, high-melting solid driven by extensive intermolecular hydrogen bonding.

Quantitative Data Summary
Property2-Chloro-6-fluorobenzaldehydeThis compound
CAS Number 387-45-1[1]443-33-4[2]
Molecular Formula C₇H₄ClFO[3]C₇H₅ClFNO[2]
Molecular Weight 158.56 g/mol [1]173.57 g/mol [2]
Melting Point 32–35 °C[3]129–133 °C[2]
Boiling Point 104–105 °C[3]Decomposes/Dehydrates
Primary Reactivity Electrophilic (Carbonyl Carbon)Nucleophilic (Nitrogen/Oxygen)
Downstream Utility Penicillins (Flucloxacillin)[3]Nitriles, Indazoles, Kinase Inhibitors

Mechanistic Pathways & Reactivity

The aldehyde is an electrophilic hub, readily undergoing Knoevenagel condensations and nucleophilic additions[1]. Conversely, the oxime serves as a versatile, stable intermediate. In modern green chemistry, the oxime is highly valued as a precursor for the cyanide-free synthesis of aromatic nitriles. By utilizing aldoxime dehydratase enzymes (such as OxdF1), the oxime undergoes an enzymatic dehydration to yield 2-chloro-6-fluorobenzonitrile under mild, aqueous conditions[4].

G A 2-Chloro-6-fluorobenzaldehyde (Electrophilic Core) B This compound (Stable Intermediate) A->B NH2OH·HCl, NaOH Nucleophilic Addition C 2-Chloro-6-fluorobenzonitrile (Downstream Target) B->C OxdF1 Dehydratase Cyanide-Free Synthesis

Fig 1: Synthetic conversion workflow from aldehyde to nitrile via oxime intermediate.

Synthetic Workflow: Aldehyde to Oxime Conversion

To transition from the aldehyde to the oxime, we utilize a classic oximation protocol[5]. However, executing this at an industrial or advanced research scale requires an understanding of the underlying causality and the implementation of a self-validating system.

The Causality of Reagent Selection

Hydroxylamine is supplied as a stable hydrochloride salt (


). In this state, the nitrogen lone pair is protonated and non-nucleophilic. The addition of a base (e.g., 

) is not merely for pH adjustment; it is a mechanistic trigger. The base deprotonates the salt, liberating free hydroxylamine, which subsequently executes a nucleophilic attack on the highly electrophilic carbonyl carbon of the aldehyde[5].
Step-by-Step Protocol
  • Dissolution: Dissolve 1.5 g (9.5 mmol) of 2-chloro-6-fluorobenzaldehyde in 3 mL of ethanol and 9 mL of ice-water[5].

  • Reagent Addition: Add 849 mg (12.3 mmol) of hydroxylamine hydrochloride to the stirring mixture[5].

  • Mechanistic Trigger: Slowly add an aqueous solution of

    
     (1.13 g, 28.5 mmol in 1 mL water) dropwise to the reaction flask[5].
    
  • Incubation: Stir the mixture at room temperature for 1.5 hours[5].

  • Isolation: Extract the aqueous mixture with diethyl ether (

    
    ), wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[5].
The Self-Validating System

This protocol validates itself through phase transition. The starting aldehyde is a low-melting solid (32–35 °C)[3]. As the reaction progresses, the formation of the oxime—a high-melting solid (129–133 °C)[2]—often results in spontaneous precipitation from the aqueous-ethanolic mixture if extraction is bypassed. A simple melting point analysis of the crude product immediately confirms functional group conversion without the immediate need for complex spectroscopy.

Analytical Methodologies for Purity Assessment

Ensuring the purity of these building blocks requires orthogonal analytical techniques. We employ High-Performance Liquid Chromatography (HPLC) for isomeric profiling (e.g.,


 oxime isomers) and a titrimetric assay for absolute functional group quantification[6].

G Sample Analyte: 2-Chloro-6-fluorobenzaldehyde HPLC HPLC (C18 Column) Mobile Phase: MeCN/H2O Sample->HPLC Isomeric & Impurity Profiling Titration Titrimetric Assay Liberated HCl Measurement Sample->Titration Absolute Functional Group Assay

Fig 2: Orthogonal analytical workflows for purity assessment and validation.

Titrimetric Assay Protocol (Aldehyde Quantification)

This assay leverages the exact chemical transformation discussed in Section 3. By reacting the aldehyde with hydroxylamine hydrochloride, an equimolar amount of hydrochloric acid (


) is liberated.
  • Preparation: Accurately weigh ~1.5 g of 2-chloro-6-fluorobenzaldehyde into a flask[6].

  • Reaction: Add 50 mL of 0.5 M Hydroxylamine Hydrochloride solution (in 60% ethanol)[6].

  • Incubation: Allow the mixture to stand for 10 minutes to ensure complete oxime formation and

    
     liberation[6].
    
  • Titration: Titrate the liberated

    
     with standardized 0.5 M 
    
    
    
    using a bromophenol blue indicator until a greenish-blue endpoint is reached[6]. Causality: This provides an absolute, stoichiometric quantification of the aldehyde functional group, completely orthogonal to chromatographic methods.

Downstream Applications in Drug Development

The choice between utilizing the aldehyde or the oxime dictates the final pharmaceutical architecture:

  • Aldehyde: Primarily acts as an electrophilic anchor in the synthesis of

    
    -lactam antibiotics, most notably the antiseptics dicloxacillin and flucloxacillin[3].
    
  • Oxime: Serves as a critical nucleophilic intermediate in the synthesis of isoxazolidine-derived inhibitors targeting receptor-interacting protein kinase 1 (RIPK1)[5], and acts as a substrate for enzymatic conversions into complex nitriles[4].

References

  • Title: 2-Chloro-6-fluorobenzaldehyde | Source: Wikipedia | URL: [Link]

  • Title: Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase | Source: ResearchGate | URL: [Link]

  • Title: WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1)

Sources

2-Chloro-6-fluorobenzaldoxime toxicity and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Causality, Toxicity, and Biocatalytic Handling of 2-Chloro-6-fluorobenzaldoxime

Executive Summary

This compound (CAS: 443-33-4) is a highly specialized, halogenated aromatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), such as flucloxacillin derivatives, and advanced agrochemicals[1][2]. While its unique structural motif makes it an invaluable precursor for synthesizing sterically hindered nitriles, it presents distinct toxicological challenges, specifically regarding dermal, ocular, and respiratory irritation[3].

This whitepaper synthesizes the physicochemical profiling, hazard causality, and field-proven mitigation strategies for this compound. Furthermore, it outlines a self-validating, green-chemistry workflow for its enzymatic dehydration using engineered aldoxime dehydratases (Oxds), eliminating the need for highly toxic, traditional dehydrating agents[4].

Physicochemical Profiling & Structural Causality

To safely handle and effectively react this compound, one must understand how its molecular architecture dictates its macroscopic behavior.

The presence of both a chlorine and a fluorine atom at the ortho positions (2,6-dihalogenation) induces profound steric shielding around the aromatic ring[2]. Concurrently, the strong electron-withdrawing nature of these halogens creates an electron-deficient aromatic core. This deficiency increases the electrophilicity of the oxime carbon, making it highly reactive. Furthermore, the oxime hydroxyl group (-NOH) acts as both a hydrogen-bond donor and acceptor, heavily influencing its partitioning behavior in biological tissues and its binding affinity within enzyme active sites[4].

Table 1: Physicochemical and Hazard Profile

Parameter Value / Description Causality / Implication
Molecular Formula C₇H₅ClFNO High halogen content increases lipophilicity.
Molecular Weight 173.57 g/mol Small molecular size facilitates rapid dermal penetration[5].
Physical State White crystalline solid Prone to aerosolization; inhalation hazard[3].
Melting Point 32–35 °C Near physiological temperature; can melt upon prolonged skin contact, accelerating absorption[2][6].

| Solubility | Insoluble in water; soluble in organic solvents | Requires co-solvents (e.g., DMSO) or biphasic systems for aqueous biocatalysis[2][3]. |

Toxicological Mechanisms & Hazard Assessment

According to standardized Safety Data Sheets (SDS), this compound is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[3]. The physiological manifestations of exposure are directly linked to its structure:

  • Dermal and Ocular Toxicity (H315, H319): The lipophilic halogenated benzene ring allows the compound to rapidly partition into the lipid-rich stratum corneum of the skin and the corneal epithelium. Once partitioned, the reactive oxime group interacts non-covalently and covalently with epidermal proteins, triggering localized inflammatory cascades and severe irritation[3].

  • Respiratory Tract Irritation (H335): Because it exists as a crystalline solid at room temperature, physical manipulation can generate fine dust[3]. Inhalation of these particulates leads to deposition on the moist mucosal surfaces of the respiratory tract. The compound's localized dissolution in mucosal fluids causes acute cellular irritation.

Handling, Storage, and Risk Mitigation Protocols

Standard operating procedures must be replaced with self-validating systems to ensure absolute containment.

  • Engineering Controls: Manipulation of the crystalline solid must occur within a hard-ducted chemical fume hood.

    • Self-Validation Step: Prior to opening the reagent vessel, operators must verify the hood's continuous monitoring anemometer reads a face velocity between 80–100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Standard latex is insufficient due to the compound's lipophilicity. Operators must utilize double-gloving: an inner polyethylene liner and an outer heavy-duty nitrile glove.

    • Self-Validation Step: Perform a pneumatic inflation test of the outer nitrile gloves prior to donning to confirm the absence of micro-punctures.

  • Storage Parameters: Store in a tightly sealed container, protected from light, at ambient room temperature (below 30°C)[2]. Halogenated oximes can undergo slow, photo-induced degradation, leading to the buildup of pressurized degradation byproducts.

Applied Biocatalysis: Cyanide-Free Enzymatic Dehydration

Historically, converting this compound to its corresponding nitrile required harsh chemical dehydrating agents or transition-metal catalysts[7]. Recent advancements have isolated and engineered Aldoxime Dehydratase (OxdF1) from Pseudomonas putida F1, which catalyzes this dehydration in aqueous conditions at neutral pH[4].

OxdF1 is a heme-containing enzyme. The nitrogen atom of the aldoxime coordinates directly with the ferrous (Fe²⁺) iron in the heme center. This coordination withdraws electron density from the oxime hydroxyl group, facilitating the elimination of a water molecule to yield 2-chloro-6-fluorobenzonitrile[4][8].

Table 2: OxdF1 Catalytic Parameters for Halogenated Benzaldoximes

Parameter Optimal Condition Mechanistic Rationale
Operating pH 7.0 (Phosphate Buffer) Maintains the specific protonation state of active-site histidine residues required to stabilize the Fe²⁺ heme[4].
Temperature 35 °C Balances maximum catalytic turnover with the thermal half-life of the enzyme (approx. 3.8 h at 30°C)[4].

| Enzyme Variant | OxdF1 (L318F/F306Y) | Engineered mutations at the substrate tunnel entrance alleviate steric clashes caused by the ortho-halogens, increasing activity from 0.7 U/mg to 2.8 U/mg[9][10]. |

Step-by-Step Methodology: Biocatalytic Conversion Protocol

This protocol describes the self-validating workflow for the enzymatic dehydration of this compound.

Step 1: System Equilibration & Validation

  • Prepare a 50 mM potassium phosphate buffer and adjust to exactly pH 7.0.

  • Validation: Calibrate the pH meter using a 3-point standard curve. Verify the buffer pH at the target reaction temperature (35°C), as temperature fluctuations shift the pKa of phosphate buffers.

Step 2: Substrate Solubilization

  • Weigh the this compound inside the validated fume hood.

  • Dissolve the substrate in a minimal volume of dimethyl sulfoxide (DMSO) to achieve a 5% v/v final co-solvent concentration.

  • Validation: Visually inspect the solution against a dark background to confirm complete dissolution. Particulate suspension will severely limit enzymatic access and skew kinetic data.

Step 3: Biocatalytic Initiation

  • Pre-warm the buffered substrate solution to 35°C in a thermoshaker.

  • Inject the purified recombinant OxdF1 (L318F/F306Y mutant) to a final concentration of 1.0 U/mL[10].

  • Seal the vessel to prevent evaporative loss of the volatile nitrile product.

Step 4: Reaction Monitoring & Quenching

  • Incubate under gentle agitation (150 rpm).

  • Validation: Extract 10 µL aliquots at 30-minute intervals. Quench immediately with 90 µL of cold acetonitrile. Analyze via HPLC (UV detection at 254 nm) to monitor the disappearance of the oxime peak and the emergence of the nitrile peak.

  • Upon >95% conversion, terminate the bulk reaction by extracting with ethyl acetate (1:1 v/v). The target nitrile will partition into the upper organic phase. Treat the remaining aqueous phase with 1M NaOH to safely hydrolyze any residual toxic oxime prior to waste disposal.

Workflow Visualization

Workflow S1 This compound (CAS: 443-33-4) S2 Hazard Mitigation (Fume Hood, Nitrile Gloves, Respirator) S1->S2 Handling Phase S3 Enzymatic Dehydration (OxdF1, pH 7.0, 35°C) S2->S3 Substrate Addition S4 2-Chloro-6-fluorobenzonitrile (Target Product) S3->S4 Biocatalysis S5 Waste Decontamination (Alkaline Hydrolysis) S3->S5 Effluent Disposal

Logical workflow mapping the safe handling and enzymatic dehydration of this compound.

References

  • 2-chloro-6-fluorobenzaldehyde387-45-1,Purity90% MOLBASE [Link]

  • 2-Chloro-6-fluorobenzaldehyde Chemical Properties Chemdad[Link]

  • Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase PubMed / NIH[Link]

  • Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles PubMed / NIH[Link]

  • Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole-Cell Immobilization and Flow Reactor Integration PubMed / NIH[Link]

  • Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles ResearchGate [Link]

Sources

The Ortho-Halogen Advantage: Technical Guide to 2-Chloro-6-fluorobenzaldoxime Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Chloro-6-fluorobenzaldoxime scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its utility is derived not merely from the presence of halogens, but from the specific 2,6-disubstitution pattern . This "ortho-ortho" motif creates a unique steric and electronic environment that twists the oxime moiety out of planarity with the phenyl ring, enhancing metabolic stability and selectivity against specific protein targets.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its dual role as a potent fungicide (targeting cellular redox systems) and a pharmacophore in antitumor agents (IDO1 inhibition) and antimicrobials.

Structural Dynamics: The 2-Cl, 6-F Pharmacophore

The biological efficacy of this compound derivatives hinges on three critical structural parameters.

The "Molecular Clamp" Effect (Steric)

Unlike mono-substituted benzaldoximes, the 2,6-dihalo pattern creates a "molecular clamp."

  • Conformational Locking: The bulk of the Chlorine (Van der Waals radius ~1.75 Å) and Fluorine (~1.47 Å) at the ortho positions forces the oxime side chain (

    
    ) to rotate out of the plane of the benzene ring to minimize steric clash.
    
  • Biological Consequence: This non-planar conformation often matches the binding pockets of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) more effectively than planar analogues, while simultaneously protecting the benzylic carbon from rapid metabolic oxidation.

Electronic Push-Pull
  • Fluorine (F): Highly electronegative (

    
    ). It exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring and increasing the acidity of the oxime proton (
    
    
    
    ).
  • Chlorine (Cl): Moderately electron-withdrawing but also lipophilic (

    
    ).
    
  • Net Effect: The combined electron withdrawal deactivates the ring against electrophilic aromatic substitution (metabolic phase I protection) while increasing the lipophilicity (LogP) to facilitate cell membrane penetration—crucial for its fungicidal activity against Aspergillus species.

Metabolic Blockade

The 2 and 6 positions are the most susceptible sites for metabolic hydroxylation in monosubstituted aromatics. Occupying both sites with halogens ("metabolic blocking") significantly extends the half-life (


) of the molecule in vivo.

Synthetic Architecture

Reliable synthesis is the prerequisite for SAR exploration. The conversion of 2-chloro-6-fluorobenzaldehyde to its oxime requires precise pH control to prevent the formation of the nitrile side-product (dehydration).

Validated Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Chloro-6-fluorotoluene Inter1 2-Chloro-6-fluorobenzyl chloride Start->Inter1 Cl2, UV Light (Radical Chlorination) Aldehyde 2-Chloro-6-fluorobenzaldehyde Inter1->Aldehyde H2O, Fe-catalyst (Hydrolysis) Oxime This compound Aldehyde->Oxime NH2OH·HCl, NaOH EtOH, 0-25°C

Figure 1: Step-wise synthetic pathway from the toluene precursor to the active oxime scaffold.

Biological Activity & SAR Analysis[1][2][3][4][5]

The SAR of this scaffold is bifurcated into two primary domains: Agrochemical (Fungicidal) and Pharmaceutical (Antitumor/Antimicrobial) .

Fungicidal Activity: Redox Disruption

Derivatives of this compound act as "chemosensitizers" by disrupting fungal antioxidation systems.

  • Target: Mitochondrial respiratory chain (Complex II/III) and oxidative stress response pathways (Superoxide Dismutase - SOD).

  • SAR Insight:

    • The Ortho-OH Rule: While the 2-Cl, 6-F pattern is potent, introducing a hydroxyl group at the other ortho position (if available) or modifying the oxime to a phenol-mimic drastically increases activity against Aspergillus fumigatus.

    • Synergy: These derivatives show synergistic activity when co-administered with phenylpyrroles (e.g., fludioxonil), overcoming resistance in MAPK-mutant fungal strains.[1]

Antitumor Activity: IDO1 Inhibition

The scaffold is a key pharmacophore for inhibitors of IDO1, an enzyme that suppresses the immune system in the tumor microenvironment.[2]

  • Mechanism: The O-benzylhydroxylamine derivatives (reduced oximes) occupy the active site of IDO1.

  • SAR Insight:

    • Steric Fit: The 2-Cl, 6-F substitution is superior to 2,6-dichloro or 2,6-difluoro symmetric analogs. The asymmetry allows for a tighter fit in the hydrophobic pocket of IDO1.

    • Linker Length: The distance between the aromatic ring and the nitrogen atom (oxime or hydroxylamine) is critical. Direct attachment (aldoxime) is preferred over extended alkyl chains.

Quantitative Activity Data
Derivative ClassPrimary TargetKey Substituent EffectActivity Metric
Benzaldoxime Fungal Redox (SOD)2,6-dihalo increases lipophilicity (LogP > 2.5)MIC < 5 µg/mL (A. fumigatus)
O-Benzylhydroxylamine IDO1 Enzyme2-Cl provides bulk; 6-F modulates electronicsIC50 ~ 40-90 nM
Imidazolidine Schistosoma mansoni2-Cl, 6-F benzyl moiety essential for lethality100% Mortality (24h)

Experimental Protocols

Protocol: Synthesis of this compound

This protocol prioritizes purity and yield, minimizing side-reaction to the nitrile.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Methodology:

  • Dissolution: Dissolve 2-chloro-6-fluorobenzaldehyde (158.5 mg, 1 mmol) in 3 mL of Ethanol.

  • Buffer Preparation: In a separate flask, dissolve

    
     (83 mg, 1.2 mmol) in 1 mL of water.
    
  • Addition: Cool the aldehyde solution to 0°C on an ice bath. Add the hydroxylamine solution dropwise.

  • Basification: Slowly add NaOH (2.5 M solution) to adjust pH to ~9-10. Critical: Low pH favors hydrolysis back to aldehyde; too high pH can degrade the product.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Concentrate to yield the oxime as a white crystalline solid.
    
SAR Logic Map (DOT Visualization)

SAR_Logic Core This compound (Scaffold) Mod_F 6-Fluoro Position (Electronic Modulation) Core->Mod_F Mod_Cl 2-Chloro Position (Steric Anchor) Core->Mod_Cl Mod_Oxime Oxime Moiety (=N-OH) (H-Bond Donor/Acceptor) Core->Mod_Oxime Eff_Meta Blocks Metabolic Attack (Increases t1/2) Mod_F->Eff_Meta High Electronegativity Mod_Cl->Eff_Meta Steric Bulk Eff_Lipo Increases LogP (Membrane Permeability) Mod_Cl->Eff_Lipo Lipophilicity Eff_IDO IDO1 Inhibition (Antitumor) Mod_Oxime->Eff_IDO Active Site Binding Eff_Fung Redox Disruption (Fungicidal) Mod_Oxime->Eff_Fung Redox Cycling

Figure 2: Structure-Activity Relationship map detailing how specific structural modifications translate to biological outcomes.

References

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Retrieved from [Link]

  • Matos-Rocha, J.T., et al. (2017).[3] Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. ResearchGate. Retrieved from [Link]

  • Mai, A., et al. (2017). 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives.[4] PubMed.[5] Retrieved from [Link]

Sources

Methodological & Application

2-Chloro-6-fluorobenzaldoxime as intermediate for flucloxacillin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-fluorobenzaldoxime as a Critical Intermediate in Flucloxacillin Synthesis

Executive Summary

Flucloxacillin is a narrow-spectrum, penicillinase-resistant beta-lactam antibiotic crucial for treating infections caused by beta-lactamase-producing Gram-positive bacteria, such as Staphylococcus aureus[1]. The structural hallmark of flucloxacillin is its 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido side chain, which provides the critical steric hindrance necessary to prevent enzymatic cleavage of the beta-lactam ring[2]. This application note details the synthetic trajectory from this compound to the final active pharmaceutical ingredient (API), emphasizing the mechanistic causality of the 1,3-dipolar cycloaddition and the subsequent amidation of 6-aminopenicillanic acid (6-APA).

Mechanistic Rationale & Pathway Architecture

The synthesis of the flucloxacillin side chain relies heavily on the construction of an isoxazole ring. This compound serves as the ideal precursor because it can be readily converted into a highly reactive nitrile oxide intermediate.

  • Oxime Chlorination and Dehydrohalogenation : The oxime is treated with a chlorinating agent to form a hydroximoyl chloride. Subsequent treatment with a base eliminates hydrogen chloride, generating the transient 2-chloro-6-fluorobenzonitrile oxide.

  • 1,3-Dipolar Cycloaddition : To prevent the nitrile oxide from dimerizing into an unwanted furoxan byproduct, it is generated in situ in the presence of a dipolarophile, typically a beta-keto ester like methyl acetoacetate. The regioselective cycloaddition yields the isoxazole ester, which is subsequently hydrolyzed to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid[3].

  • Amidation : The isoxazole acid is activated to an acyl chloride using phosphorus oxychloride (POCl

    
    ) and coupled with the primary amine of 6-APA to form flucloxacillin[3].
    

Synthetic Workflow Visualization

G Node1 2-Chloro-6-fluorobenzaldehyde Node2 This compound (Key Intermediate) Node1->Node2 Hydroxylamine HCl, Base Node3 Nitrile Oxide Intermediate (In situ generation) Node2->Node3 Chlorination & Dehydrohalogenation Node4 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid Node3->Node4 1,3-Dipolar Cycloaddition (Methyl acetoacetate) Node5 Isoxazole Acid Chloride Node4->Node5 POCl3 / SOCl2 Activation Node6 Flucloxacillin Sodium Node5->Node6 Amidation Node7 6-Aminopenicillanic Acid (6-APA) Node7->Node6 Aqueous Base (pH 7.2)

Figure 1: Synthetic workflow from 2-Chloro-6-fluorobenzaldehyde to Flucloxacillin Sodium.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

Objective : Convert 2-chloro-6-fluorobenzaldehyde[4] to its corresponding oxime with high quantitative yield.

  • Reaction Setup : Dissolve 1.0 eq of 2-chloro-6-fluorobenzaldehyde in a 1:1 mixture of ethanol and water. Causality: Ethanol ensures the hydrophobic aldehyde remains in solution, while water dissolves the inorganic salts added in the next step.

  • Reagent Addition : Add 1.2 eq of hydroxylamine hydrochloride followed by 1.5 eq of sodium acetate. Causality: Sodium acetate acts as a mild buffer. It neutralizes the HCl liberated from the hydroxylamine salt, shifting the equilibrium toward oxime formation without raising the pH to a level that would cause side reactions (e.g., Cannizzaro disproportionation).

  • Thermal Processing : Reflux the mixture for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the aldehyde spot is completely consumed.

  • Isolation : Cool the mixture to 0–5 °C to induce crystallization. Filter the white crystalline solid and wash with cold water.

  • Self-Validation (IPC) : Perform a melting point check. A sharp melting point indicates high purity and confirms the absence of unreacted starting material.

Protocol 2: 1,3-Dipolar Cycloaddition to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Objective : Construct the isoxazole core via in situ nitrile oxide generation.

  • Chlorination : Dissolve this compound in N,N-dimethylformamide (DMF). Add 1.05 eq of N-chlorosuccinimide (NCS) portion-wise at 15 °C. Causality: NCS is chosen over Cl

    
     gas for its mildness and precise stoichiometry, preventing over-chlorination of the aromatic ring.
    
  • Cycloaddition : To the hydroximoyl chloride solution, add 1.1 eq of methyl acetoacetate. Cool the reactor to 0 °C. Slowly add a solution of sodium methoxide (NaOMe) in methanol dropwise over 2 hours. Causality: The slow addition of base at a low temperature ensures the transient nitrile oxide is consumed by the methyl acetoacetate as soon as it is formed, severely suppressing the competing dimerization pathway (furoxan formation).

  • Hydrolysis : Add 2.0 eq of aqueous NaOH and heat to 60 °C for 3 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation : Acidify the aqueous layer with concentrated HCl to pH 2.0. The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid will precipitate. Filter and recrystallize from aqueous ethanol.

  • Self-Validation (IPC) : HPLC analysis must show <0.5% of the furoxan dimer impurity before proceeding to amidation.

Protocol 3: Amidation with 6-APA to Flucloxacillin Sodium

Objective : Couple the isoxazole side chain to the beta-lactam core[3].

  • Activation : Suspend the isoxazole carboxylic acid in dichloromethane (DCM) with a catalytic amount of DMF. Add 1.1 eq of phosphorus oxychloride (POCl

    
    ) and stir at 20–25 °C for 3 hours[].
    Causality: POCl
    
    
    
    efficiently generates the highly reactive acyl chloride. The DMF acts as a Vilsmeier-Haack type catalyst, accelerating the chlorination.
  • Aqueous Coupling : In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) in water, adjusting the pH to 7.2 using 1N NaOH[1]. Causality: Maintaining a slightly alkaline pH (7.2) is critical. It ensures the 6-amino group is unprotonated and nucleophilic, while preventing the base-catalyzed hydrolysis (ring-opening) of the highly sensitive beta-lactam core[3].

  • Biphasic Reaction : Add the acyl chloride solution dropwise to the aqueous 6-APA solution, simultaneously adding NaOH to maintain the pH strictly between 7.0 and 7.5.

  • Phase Separation & Salt Formation : Extract the flucloxacillin free acid into isobutyl methyl ketone (MIBK) by acidifying the mixture to pH 2.5[1]. Separate the organic layer and add sodium 2-ethylhexanoate to precipitate flucloxacillin sodium monohydrate.

  • Self-Validation (IPC) : Perform Karl Fischer titration to confirm the monohydrate status (water content ~3.8-4.2%) and HPLC to verify beta-lactam ring integrity.

Quantitative Data Summary

Synthesis StepTarget Intermediate / ProductTypical Yield (%)Target Purity (HPLC Area %)Critical Quality Attribute (CQA)
Step 1 This compound92 - 95%> 98.0%Absence of unreacted aldehyde
Step 2 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid82 - 86%> 99.0%Furoxan dimer impurity < 0.5%
Step 3 Flucloxacillin Sodium Monohydrate88 - 91%> 99.5%Beta-lactam ring intact; Water content ~4.0%

References

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia . Wikipedia. 4

  • CN102964356B - Synthesis method of flucloxacillin sodium . Google Patents. 3

  • CAS 5250-39-5 (Flucloxacillin) . BOC Sciences.

  • Flucloxacillin | 5250-39-5 . ChemicalBook. 1

  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods . UNESP. 2

Sources

Application Notes and Protocols: Chlorination of 2-Chloro-6-fluorobenzaldoxime to Synthesize 2-Chloro-6-fluorobenzohydroximoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chlorination of 2-chloro-6-fluorobenzaldoxime to yield 2-chloro-6-fluorobenzohydroximoyl chloride, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed herein utilizes N-chlorosuccinimide (NCS) as the chlorinating agent, offering a reliable and high-yielding method. This application note is intended for researchers, scientists, and drug development professionals, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

2-Chloro-6-fluorobenzaldehyde and its derivatives are important building blocks in organic synthesis.[1] The corresponding oxime, this compound, serves as a precursor to hydroxamoyl chlorides. These, in turn, are valuable intermediates for the generation of nitrile oxides, which readily undergo 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines.[2][3] This application note focuses on the efficient conversion of this compound to 2-chloro-6-fluorobenzohydroximoyl chloride using N-chlorosuccinimide (NCS), a stable and easy-to-handle chlorinating agent.[4][5]

Reaction Mechanism and Scientific Rationale

The chlorination of an aldoxime with N-chlorosuccinimide proceeds via an electrophilic attack of the chlorine atom of NCS on the nitrogen atom of the oxime. The succinimide anion then acts as a base to abstract the oxime proton, leading to the formation of the hydroximoyl chloride and succinimide. The electron-withdrawing nature of the succinimide group in NCS polarizes the N-Cl bond, making the chlorine atom electrophilic and susceptible to nucleophilic attack by the oxime.[5]

The choice of N-chlorosuccinimide as the chlorinating agent is predicated on its solid nature, which simplifies handling compared to gaseous chlorine, and its moderate reactivity, which allows for selective chlorination of the oxime functionality without undesired side reactions on the aromatic ring.[4][5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Commercially AvailableN/A
N-Chlorosuccinimide (NCS)≥98%Commercially Available128-09-6
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Diethyl etherAnhydrousCommercially Available60-29-7
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Round-bottom flask100 mLStandard Laboratory SupplierN/A
Magnetic stirrer and stir barStandard Laboratory SupplierN/A
Ice bathN/AN/A
Rotary evaporatorStandard Laboratory SupplierN/A
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.73 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of NCS: To the cooled and stirring solution, add N-chlorosuccinimide (1.47 g, 11 mmol) portion-wise over 5-10 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, as indicated by TLC, filter the reaction mixture to remove the succinimide byproduct.

  • Extraction and Drying: Wash the filtrate with cold water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-fluorobenzohydroximoyl chloride.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from a suitable solvent system such as diethyl ether/hexanes.

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound in anhydrous DCM cool Cool to 0-5 °C in an ice bath dissolve->cool add_ncs Add N-Chlorosuccinimide (portion-wise) cool->add_ncs stir Stir at 0-5 °C for 1-2 hours add_ncs->stir monitor Monitor by TLC stir->monitor filter Filter to remove succinimide monitor->filter extract Wash with H₂O and brine filter->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Optional: Recrystallization concentrate->purify product product purify->product Final Product: 2-Chloro-6-fluorobenzohydroximoyl chloride

Sources

Advanced Application Note: Synthesis of Halogenated Benzonitrile Pesticide Intermediates via 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

2-Chloro-6-fluorobenzaldoxime is a highly valuable synthetic intermediate in the development of modern agrochemicals. It serves as a direct precursor to 2-chloro-6-fluorobenzonitrile, a core structural motif found in various broad-spectrum pesticides, including benzoylurea insecticides and specialized herbicides[1].

The critical transformation in this workflow is the dehydration of the aldoxime to the corresponding nitrile. Historically, this required harsh thermochemical conditions utilizing acid catalysts. However, recent innovations in biocatalysis have introduced aldoxime dehydratases (Oxds) as a green, cyanide-free alternative for the synthesis of aromatic nitriles[2]. This application note details both the cutting-edge biocatalytic protocol and the robust, industrially validated thermochemical protocol, providing researchers with the mechanistic causality required to scale these reactions effectively.

Pathway Visualization

G A This compound (Substrate) B Biocatalytic Pathway (OxdF1 Enzyme, 35°C, pH 7.0) A->B Green Synthesis C Thermochemical Pathway (NaHSO4, Xylenes, 143°C) A->C Traditional Synthesis D 2-Chloro-6-fluorobenzonitrile (Pesticide Intermediate) B->D Dehydration (-H2O) C->D Dehydration (-H2O)

Synthesis pathways for 2-chloro-6-fluorobenzonitrile from its aldoxime precursor.

Experimental Protocols

Protocol A: Biocatalytic Dehydration (Green Chemistry Approach)

This method utilizes the recombinant aldoxime dehydratase OxdF1 (derived from Pseudomonas putida F1 and expressed in E. coli BL21). The enzyme contains a ferrous heme catalytic site that efficiently facilitates the elimination of water from the aldoxime without the need for toxic cyanide reagents[2].

Mechanistic Causality: The reaction must be strictly buffered at pH 7.0 and maintained at 35 °C. Deviations from this thermal window rapidly degrade the enzyme's half-life (which is optimally ~3.8 hours at 30–35 °C) and disrupt the protonation state of the active-site histidine residues required for the dehydration mechanism[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to exactly 7.0. Self-Validation: Verify pH at the target reaction temperature (35 °C), as pKa values shift with thermal changes.

  • Enzyme Activation: Suspend the purified recombinant OxdF1 enzyme in the phosphate buffer. Ensure the environment is mildly reducing if necessary to maintain the heme iron in the ferrous (Fe2+) state, which is strictly required for substrate binding[2].

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) to enhance bioavailability, and add it to the buffered enzyme solution.

  • Incubation: Incubate the reaction mixture at 35 °C under gentle orbital shaking (150 rpm) for 4 to 6 hours.

  • Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. The biphasic mixture is vigorously vortexed and centrifuged. Extract the organic layer containing the newly formed 2-chloro-6-fluorobenzonitrile.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Thermochemical Dehydration (Industrial Scale-Up)

For environments lacking biocatalytic infrastructure, acid-catalyzed thermal dehydration remains the gold standard. This protocol utilizes sodium bisulfate (NaHSO₄) as a solid acid catalyst in a high-boiling solvent[3].

Mechanistic Causality: The reaction is driven by Le Chatelier's principle. By utilizing xylenes (boiling point ~138–144 °C) and a Dean-Stark apparatus, the water generated as a byproduct of the dehydration is continuously removed as an azeotrope. This prevents the reverse hydrolysis reaction and pushes the equilibrium entirely toward the nitrile product[3].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 100 mL round-bottomed flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a reflux condenser[3].

  • Reagent Charging: Add 1.0 g of this compound, 0.5 g of sodium bisulfate (acid catalyst), and 11.7 g of xylenes to the flask[3]. Self-Validation: Ensure the NaHSO₄ is finely powdered to maximize the heterogeneous catalytic surface area.

  • Azeotropic Reflux: Heat the reaction mixture under vigorous stirring to 143 °C. Monitor the Dean-Stark trap for water accumulation.

  • Reaction Monitoring: Maintain the temperature for approximately 3 hours. Self-Validation: The reaction is deemed complete when water ceases to collect in the trap and Gas Chromatography (GC) indicates the disappearance of the aldoxime peak[3].

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove the solid sodium bisulfate catalyst[3].

  • Washing and Concentration: Wash the retained solid with 2 x 10 mL of fresh xylenes, combining the washings with the primary filtrate. Remove the xylenes via rotary evaporation to yield 2-chloro-6-fluorobenzonitrile (Expected yield: ~94%, melting point 60–62 °C)[3].

Quantitative Protocol Comparison

To assist process chemists in selecting the appropriate methodology based on available infrastructure and scale, the following table summarizes the quantitative metrics of both protocols.

ParameterBiocatalytic Pathway (OxdF1)Thermochemical Pathway (NaHSO₄)
Catalyst Recombinant OxdF1 (Heme-enzyme)Sodium Bisulfate (Solid Acid)
Operating Temperature 35 °C (Mild)143 °C (Harsh)
Reaction Time 4 - 6 hours~3 hours
Primary Solvent Aqueous Phosphate Buffer (pH 7.0)Xylenes
Reported Yield High (Substrate dependent)94.0%
Byproduct Management Aqueous wasteAzeotropic water removal
Environmental Impact Low (Cyanide-free, ambient temp)Moderate (High energy, VOC solvents)

References

  • Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase PubMed (Enzyme and Microbial Technology) URL:[Link]

  • Process for the preparation of organic nitriles (WO1998005630A1)
  • 2-Chloro-6-fluorobenzaldehyde: Preparation, reactions, use Wikipedia URL: [Link]

Sources

scale-up process for 2-Chloro-6-fluorobenzaldoxime manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Engineering for the Manufacturing of 2-Chloro-6-fluorobenzaldoxime

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Introduction & Mechanistic Insights

The synthesis of highly pure halogenated benzaldoximes is a critical unit operation in the pharmaceutical and agrochemical industries. Specifically, This compound serves as a vital synthetic intermediate. It is most notably subjected to chlorination to form the corresponding hydroxamoyl chloride, which is subsequently condensed to manufacture isoxazolylpenicillin derivatives such as the beta-lactamase-resistant antibiotics flucloxacillin and dicloxacillin[1],[2]. It is also utilized in dehydration reactions to yield 2-chloro-6-fluorobenzonitrile[3].

The chemical transformation relies on the oximation of 2-chloro-6-fluorobenzaldehyde using hydroxylamine hydrochloride. While this reaction is straightforward at the bench scale, transitioning to a multi-kilogram manufacturing scale introduces significant thermodynamic and kinetic challenges.

Causality in Reaction Design

The oximation mechanism proceeds via nucleophilic attack of the free hydroxylamine on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by dehydration to yield the oxime.

  • pH Dependency: The reaction rate is highly pH-dependent. Hydroxylamine is supplied as a stable hydrochloride salt (

    
    ) and must be liberated in situ. If the pH is too low (< 4), the nucleophile remains protonated and unreactive. If the pH is too high (> 7), the aldehyde is susceptible to base-catalyzed side reactions (e.g., Cannizzaro reaction), and the hydroxylamine free base becomes unstable.
    
  • Buffer Selection: We utilize Sodium Acetate (

    
    ) rather than Sodium Hydroxide (
    
    
    
    ).
    
    
    establishes a self-regulating buffer system at pH ~5.5, which is near the pKa of hydroxylamine (5.9). This maximizes the concentration of the reactive free base while maintaining sufficient proton concentration to catalyze the subsequent dehydration step.

G A 2-Chloro-6-fluorobenzaldehyde (Electrophile) C Carbinolamine (Tetrahedral Intermediate) A->C Nucleophilic Attack (pH 5.5) B NH2OH·HCl + NaOAc (Buffered Nucleophile) B->C Free NH2OH Generation D This compound (Target API Intermediate) C->D Acid-Catalyzed Dehydration (-H2O)

Figure 1: Mechanistic pathway of 2-chloro-6-fluorobenzaldehyde oximation.

Scale-Up Causality & Process Engineering

When scaling this process from 100 grams to 10 kilograms, the process engineering must account for mass transfer limitations and thermal accumulation.

  • Exotherm Management: The neutralization of

    
     by 
    
    
    
    and the subsequent carbinolamine formation are exothermic. At scale, bulk addition leads to localized hot spots and potential thermal runaway. Our protocol utilizes a controlled, continuous dosing strategy of the aqueous buffer into the ethanolic aldehyde solution.
  • Solvent System: A biphasic-to-monophasic transition occurs. We utilize an Ethanol/Water co-solvent system. Ethanol ensures complete dissolution of the hydrophobic 2-chloro-6-fluorobenzaldehyde, while water solubilizes the inorganic salts. Upon completion, water acts as a highly effective anti-solvent to drive the crystallization of the product.

  • Self-Validating In-Process Controls (IPC): To ensure a self-validating system, High-Performance Liquid Chromatography (HPLC) is used to monitor the disappearance of the aldehyde. The reaction is only advanced to the cooling phase once the aldehyde peak area is < 0.5%, preventing yield loss and downstream purification failures.

Quantitative Process Parameters Across Scales

The table below summarizes the stoichiometric ratios and validation data demonstrating the robustness of the scale-up process.

ParameterBench ScalePilot ScaleManufacturing Scale
Aldehyde Input 0.10 kg (0.63 mol)1.00 kg (6.31 mol)10.00 kg (63.07 mol)

(1.2 eq)
0.053 kg0.526 kg5.26 kg

Anhydrous (1.2 eq)
0.062 kg0.621 kg6.21 kg
Solvent Ratio (EtOH:Water) 1.5 : 1.01.5 : 1.01.5 : 1.0
Dosing Time 10 mins30 mins60 mins
Isolated Yield (%) 94.5%93.8%95.2%
HPLC Purity (a/a %) 99.2%99.1%99.5%

Step-by-Step Manufacturing Protocol (10 kg Scale)

This protocol is designed for a 100 L glass-lined reactor equipped with a pitched-blade turbine agitator, a reflux condenser, and a programmable dosing pump.

Phase 1: Reactor Preparation

  • Ensure the 100 L reactor is clean, dry, and purged with Nitrogen (

    
    ) to prevent oxidative degradation.
    
  • Charge 30.0 L of absolute Ethanol into the reactor.

  • Charge 10.0 kg of 2-chloro-6-fluorobenzaldehyde (63.07 mol) into the reactor.

  • Initiate agitation at 120 RPM and heat the jacket to 25°C until a clear solution is achieved.

Phase 2: Reagent Preparation & Dosing 5. In a separate 50 L preparation vessel, charge 20.0 L of Deionized (DI) Water. 6. Sequentially add 5.26 kg of Hydroxylamine Hydrochloride (75.68 mol) and 6.21 kg of anhydrous Sodium Acetate (75.68 mol). Agitate until complete dissolution. Note: This dissolution is endothermic; allow the solution to return to ambient temperature. 7. Using a dosing pump, transfer the aqueous salt solution into the main reactor over a period of 60 minutes . Maintain the internal reactor temperature between 25°C and 30°C using jacket cooling to manage the mild exotherm.

Phase 3: Thermal Maturation 8. Once dosing is complete, ramp the reactor jacket temperature to achieve a gentle reflux (internal temperature ~70°C - 75°C). 9. Maintain reflux for 3.5 hours . 10. IPC Check: Pull a 5 mL sample, dilute in mobile phase, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when 2-chloro-6-fluorobenzaldehyde is


 0.5% area.

Phase 4: Anti-Solvent Crystallization & Isolation 11. Cool the reactor contents to 40°C at a rate of 0.5°C/min. 12. Charge 30.0 L of cold DI water (5°C) over 30 minutes. The addition of water reduces the solubility of the oxime, initiating nucleation. 13. Further cool the reactor to 0°C - 5°C and hold for 2 hours to maximize crystal growth and yield. 14. Discharge the slurry to a centrifuge or Nutsche filter. 15. Wash the filter cake with 15.0 L of a pre-chilled 20% Ethanol/Water mixture to remove residual inorganic salts (


) and trace unreacted starting material.
16. Transfer the wet cake to a vacuum drying oven. Dry at 45°C under high vacuum (< 50 mbar) for 12 hours until the moisture content (Karl Fischer) is < 0.5%.

Workflow Step1 1. Reactor Charging (Aldehyde + EtOH) Step3 3. Controlled Dosing (60 mins, Temp < 30°C) Step1->Step3 Step2 2. Buffer Preparation (NH2OH·HCl + NaOAc in H2O) Step2->Step3 Step4 4. Thermal Maturation (Reflux at 75°C for 3.5h) Step3->Step4 Step5 5. Anti-Solvent Crystallization (Water Addition & Cool to 0°C) Step4->Step5 Step6 6. Filtration & Vacuum Drying (Yield > 95%, Purity > 99%) Step5->Step6

Figure 2: Process workflow for the 10 kg scale-up manufacturing.

Analytical Validation Parameters

To ensure the trustworthiness of the final API intermediate, the isolated this compound must be validated against the following specifications:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 112°C - 115°C.

  • HPLC Purity:

    
     99.0% (C18 Column, Acetonitrile/Water 60:40 v/v, 1.0 mL/min, UV 254 nm).
    
  • FT-IR Spectroscopy: Broad absorption band at ~3200-3300

    
     (O-H stretch) and a sharp peak at ~1620 
    
    
    
    (C=N stretch), confirming oxime formation.

References

  • US3239507A - Isoxazolylpenicillin derivatives. Google Patents.
  • 2-Chloro-6-fluorobenzaldehyde - Preparation, reactions, use. Wikipedia.
  • WO1998005630A1 - Process for the preparation of organic nitriles. Google Patents.

Sources

Application Note: Chemoselective Reduction of 2-Chloro-6-fluorobenzaldoxime to 2-Chloro-6-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated benzylamines is a critical transformation in the development of pharmaceutical active ingredients, particularly kinase inhibitors and agrochemicals. Converting 2-chloro-6-fluorobenzaldoxime to 2-chloro-6-fluorobenzylamine presents a unique synthetic challenge: reducing the oxime moiety (C=N-OH) to a primary amine (-NH₂) without triggering the reductive cleavage of the carbon-halogen bonds. This application note details a highly chemoselective, field-proven protocol utilizing sodium borohydride (NaBH₄) and catalytic nickel(II) chloride to achieve high-yielding reduction while preserving the structural integrity of the halogenated aromatic ring.

Mechanistic Rationale & The Dehalogenation Dilemma

Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is a common method for oxime reduction. However, when applied to halogenated substrates, palladium catalysts frequently induce hydrodehalogenation—cleaving the relatively weak C-Cl bond and replacing it with hydrogen [[1]](). Furthermore, the hydrogenation of the weak N-O bond is thermodynamically favorable, but controlling the subsequent reduction of the C=N bond without side reactions requires precise catalytic control 2.

To bypass this, we employ a transition-metal-mediated borohydride reduction. While NaBH₄ alone is a moderate reducing agent incapable of reducing oximes efficiently, the addition of transition metal salts (such as Ni or Cu) drastically alters its reactivity profile [[3]](), [[4]](). The reaction between NiCl₂ and NaBH₄ generates nickel boride (Ni₂B) in situ. This black, finely divided precipitate acts as a highly active heterogeneous catalyst that facilitates the rapid transfer of hydride species to the oxime, achieving complete reduction to the amine at room temperature without generating the oxidative addition intermediates responsible for dehalogenation.

Workflow Start This compound Eval Evaluate Aromatic Halogens Start->Eval Standard Standard Hydrogenation (Pd/C, H2) Eval->Standard If halogens ignored Selective Chemoselective Reduction (NaBH4 / NiCl2) Eval->Selective If halogens preserved Dehalo Hydrodechlorination (Product Degradation) Standard->Dehalo C-Cl bond cleavage Success 2-Chloro-6-fluorobenzylamine (High Purity) Selective->Success Selective reduction

Decision matrix for selecting the reduction method of halogenated benzaldoximes.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzylamine

Reagents & Materials
  • Substrate: this compound (10 mmol, ~1.73 g)

  • Catalyst Precursor: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 mmol, 0.24 g, 10 mol%)

  • Reducing Agent: Sodium borohydride (NaBH₄) (30 mmol, 1.13 g)

  • Solvent: Methanol (MeOH), analytical grade (50 mL)

  • Workup Reagents: 1M HCl, 2M NaOH, Ethyl Acetate, Dichloromethane, Celite.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and NiCl₂·6H₂O (1.0 mmol) in 50 mL of methanol.

    • Causality: Methanol is strictly required as it acts not only as a solvent but also as a proton donor during the catalytic cycle, facilitating the cleavage of the N-O bond.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The generation of nickel boride is highly exothermic and releases hydrogen gas. Cooling the system prevents solvent boil-off and controls the morphology of the in situ generated Ni₂B, ensuring a high-surface-area catalytic matrix.

  • Catalyst Generation & Reduction: Slowly add NaBH₄ (30 mmol) in small portions over 15–20 minutes.

    • Observation: Upon addition, the clear green solution will immediately turn pitch black, accompanied by vigorous effervescence. This black precipitate is the active Ni₂B catalyst.

  • Reaction Progression: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Quenching & Filtration: Once TLC indicates complete consumption of the oxime, filter the black suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of methanol.

    • Causality: Removing the transition metal catalyst prior to concentration prevents unwanted metal-catalyzed degradation or oxidation during the workup phase.

  • Self-Validating Acid-Base Workup:

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Dissolve the resulting residue in 50 mL of ethyl acetate and extract with 1M HCl (3 x 20 mL).

    • Causality: The target primary amine is basic and will partition into the aqueous layer as a water-soluble hydrochloride salt. Unreacted oxime and neutral organic impurities will remain trapped in the ethyl acetate layer, ensuring high purity without column chromatography.

    • Collect the aqueous layers, cool to 0 °C, and basify to pH > 10 using 2M NaOH.

    • Extract the freed amine with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-chloro-6-fluorobenzylamine as a pale oil.

Mechanism CatGen Catalyst Generation (NiCl2 + NaBH4) Coord Oxime Coordination to Ni2B Surface CatGen->Coord Cleavage N-O Bond Cleavage Coord->Cleavage Reduction C=N Hydrogenation Cleavage->Reduction Desorption Amine Desorption Reduction->Desorption

Proposed surface-mediated mechanism for oxime reduction using in situ generated nickel boride.

Quantitative Data & Method Comparison

The table below summarizes the efficiency and chemoselectivity of various reducing systems when applied to this compound.

Reduction SystemConversion (%)Isolated Yield of Amine (%)Dehalogenation (C-Cl Cleavage)Reaction Time
Pd/C, H₂ (1 atm) > 99%42%High (~55%) 12 h
LiAlH₄ / THF 95%75%Low (< 5%)4 h
NaBH₄ / Nano Cu 90%82%Trace (< 2%)6 h
NaBH₄ / NiCl₂ > 99% 92% None Detected 1.5 h

Data Interpretation: While standard Pd/C hydrogenation achieves full conversion, it suffers from severe hydrodechlorination. The NaBH₄/NiCl₂ system provides the optimal balance of rapid kinetics, high yield, and absolute preservation of the halogen substituents.

Analytical Validation & Troubleshooting (Trustworthiness)

To ensure the protocol has successfully yielded the target amine without compromising the halogens, perform the following self-validating checks:

  • TLC Monitoring (Ninhydrin Stain): The starting oxime typically runs higher (less polar) than the primary amine on silica gel. Because amines lack strong UV chromophores compared to conjugated systems, use a ninhydrin stain. The primary amine will rapidly develop a distinct purple/blue spot upon gentle heating, confirming the presence of the -NH₂ group.

  • Isotopic Pattern Analysis (GC-MS): The mass spectrum of the product must display a molecular ion peak at m/z 159 [M]⁺ and a +2 peak at m/z 161 in an approximate 3:1 ratio. This isotopic signature definitively confirms the retention of the chlorine atom. Loss of this pattern indicates hydrodechlorination has occurred.

  • ¹⁹F NMR Spectroscopy: A single peak should be observed in the ¹⁹F spectrum, confirming the fluorine atom remains intact on the aromatic ring.

References

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes Encyclopedia.pub URL: [Link]

  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle ResearchGate URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C PMC - National Institutes of Health URL:[Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Journal of Synthetic Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Chloro-6-fluorobenzaldoxime

[1]

Case ID: OPT-OXIME-2C6F Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aldoximes Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

You are encountering difficulties with the synthesis of 2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4). This is a common bottleneck. Unlike unsubstituted benzaldehydes, the 2,6-disubstitution pattern introduces significant steric hindrance (the "Ortho Effect") and electronic deactivation.[1]

Standard protocols often fail here, resulting in:

  • Incomplete Conversion: The carbonyl carbon is physically shielded from nucleophilic attack.

  • Nitrile Formation: Over-heating or highly basic conditions can dehydrate the oxime into 2-chloro-6-fluorobenzonitrile.[1]

  • Oiling Out: The product often precipitates as a sticky oil rather than a clean solid due to solvent impurities.

This guide provides an optimized protocol and troubleshooting logic to push yields from the typical 60-70% to >90%.

Part 1: Critical Process Parameters (The Mechanism)[1]

To fix the yield, you must understand the failure mode. The reaction is a nucleophilic addition-elimination.[1]

The Steric Barrier

In a standard benzaldehyde, the aldehyde proton and the carbonyl oxygen are planar. In 2-chloro-6-fluorobenzaldehyde , the bulky Chlorine and Fluorine atoms force the carbonyl group out of planarity to minimize repulsion.[1] This creates a "defensive wall" that blocks the approach of the hydroxylamine nucleophile (

Implication for Protocol:

  • Time/Temp: Room temperature is insufficient. You must use controlled reflux to overcome the activation energy barrier.

  • pH Control: You need a buffered system (pH 5-6).[1] Strong mineral acids (HCl) protonate the hydroxylamine (

    
    ), killing its nucleophilicity. Strong bases (NaOH) promote side reactions (Cannizzaro or nitrile formation). Sodium Acetate (NaOAc)  is the gold standard buffer here.
    

Part 2: Optimized Standard Operating Procedure (SOP)

Target Yield: >92% Purity: >98% (HPLC)

Reagents Table
ReagentEquiv.RoleCritical Note
2-Chloro-6-fluorobenzaldehyde 1.0SubstrateMust be >98% pure.[1][2][3][4] Impurities act as seed crystals for "oiling out."
Hydroxylamine HCl 1.2 - 1.5ReagentUse excess to drive equilibrium (Le Chatelier's principle).[1]
Sodium Acetate (Anhydrous) 1.5 - 2.0Buffer/BaseBuffers HCl release; prevents pH drop.[1]
Ethanol/Water (3:1) SolventMediumEthanol solubilizes the aldehyde; Water solubilizes the salt.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluorobenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Buffer Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (20 mmol) in Water (5 mL). Note: This is endothermic; ensure full dissolution.

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution in one portion. The mixture may turn cloudy.

  • Reaction (The Critical Step):

    • Fit a reflux condenser.[5]

    • Heat to Reflux (approx. 78-80°C) for 3–5 hours .

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) must disappear. If faint aldehyde remains after 5h, add 0.2 eq more Hydroxylamine.
      
  • Workup (Crystallization Focus):

    • Remove ethanol under reduced pressure (Rotavap) until about 25% of the original volume remains. Do not distill to dryness.

    • Add Ice Water (30 mL) to the residue.

    • Stir vigorously in an ice bath (0-5°C) for 30 minutes. The product should precipitate as a white solid.

  • Purification:

    • Filter the solid.[6][7] Wash with cold water (2 x 10 mL) to remove salts.

    • Drying: Dry in a vacuum oven at 40°C. Warning: Do not exceed 60°C; oximes can decompose.[1]

Part 3: Troubleshooting & FAQs

Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis and troubleshooting.

GStartStart: Reaction SetupCheckTLCCheckpoint: TLC Analysis(After 3h Reflux)Start->CheckTLCAldehydePresentAldehyde Spot Visible?CheckTLC->AldehydePresentYesYes (Incomplete)AldehydePresent->YesSpot ExistsNoNo (Complete)AldehydePresent->NoClean ConversionCheckpHAction: Check pH(Must be >4.5)Yes->CheckpHWorkupProceed to Workup(Rotavap Ethanol)No->WorkupAddReagentAction: Add 0.2 eq NH2OH+ Extend Reflux 2hAddReagent->CheckTLCCheckpH->AddReagentPrecipitationAdd Ice WaterWorkup->PrecipitationStateCheckProduct State?Precipitation->StateCheckSolidWhite SolidStateCheck->SolidOilOily/Sticky GumStateCheck->OilFinalFinal Product:This compoundSolid->FinalFixOilTroubleshoot: Oiling Out1. Decant water2. Dissolve in min. hot EtOH3. Slow cool to 4°COil->FixOilFixOil->Solid

Figure 1: Logic flow for reaction monitoring and physical state troubleshooting.

Frequently Asked Questions

Q1: My product is an oil, not a solid. What happened? A: This is "Oiling Out," common with fluorinated aromatics. It usually means:

  • Residual Ethanol: You didn't remove enough ethanol before adding water. The product is partially soluble.[8]

  • Impurity: Unreacted aldehyde lowers the melting point. Fix: Decant the aqueous layer. Dissolve the oil in the minimum amount of hot ethanol (e.g., 50°C). Add warm water dropwise until just cloudy, then let it cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

Q2: I see a new spot on TLC that isn't aldehyde or oxime. A: You likely formed 2-chloro-6-fluorobenzonitrile .[1]

  • Cause: Reaction temperature was too high (>90°C) or the environment was too acidic/dehydrating.

  • Prevention: Ensure you are using Sodium Acetate (buffer), not just HCl. Do not reflux vigorously; a gentle simmer is sufficient.

Q3: Can I use NaOH instead of Sodium Acetate? A: Not recommended for high yields. NaOH is a strong base. With electron-deficient rings (like 2-chloro-6-fluoro), strong bases can sometimes trigger nucleophilic aromatic substitution (SnAr) on the fluorine or promote Cannizzaro disproportionation of the aldehyde.[1] Sodium Acetate provides the perfect "Goldilocks" pH (approx 5-6) for oxime formation.[1]

Q4: The reaction is stuck at 80% conversion. A: This is the "Ortho Effect" equilibrium.

  • Fix: Do not just add more time. Add excess Hydroxylamine HCl (up to 2.0 equiv) and Base . You need to push the equilibrium chemically, not just thermally.

Part 4: Safety & Compliance (E-E-A-T)

  • Hydroxylamine Hydrochloride: Class 8 Corrosive and potential skin sensitizer. Explosion Hazard: Hydroxylamine compounds can decompose explosively if heated strongly in a confined space or mixed with metal salts/oxidizers. Never distill the oxime to dryness at high temperatures.

  • 2-Chloro-6-fluorobenzaldehyde: Irritant.[1][9][10] Handle in a fume hood.

References

  • BenchChem. (2025).[5][6][11][12] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Retrieved from [1]

  • Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.[1][2][3][4] Retrieved from

  • ChemicalBook. (2024). 2-Chloro-6-fluorobenzaldehyde Product & Synthesis Data. Retrieved from [1]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [1]

  • ChemSpider SyntheticPages. (2001). DCC mediated coupling of oximes and carboxylic acids (Context on Oxime Handling). Retrieved from [1]

Technical Support Center: Purification of 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides an in-depth, self-validating framework for the purification of 2-Chloro-6-fluorobenzaldoxime via mixed-solvent recrystallization. Designed for drug development professionals and synthetic chemists, this document synthesizes physicochemical data with field-proven troubleshooting strategies to ensure the high-purity recovery of this critical nitrile precursor.

Physicochemical Properties & Solvent Selection

Understanding the thermodynamic properties of this compound is the first step in designing a successful recrystallization protocol. The compound exhibits low aqueous solubility but dissolves readily in polar organic solvents, making a miscible solvent/anti-solvent system (e.g., Ethanol/Water) the optimal choice[1],[2].

ParameterValueCausality / Impact on PurificationReference
CAS Number 443-33-4Unique identifier for safety, handling, and procurement.[3]
Molecular Weight 173.57 g/mol Used for stoichiometric calculations and yield determination.[4]
Melting Point 125 – 127 °CCritical threshold. Solvent boiling point must not exceed this to prevent "oiling out".[3]
Solubility Profile Insoluble in water; Soluble in EtOH, MeOH, CH₂Cl₂Dictates the use of Ethanol as the primary solvent and Water as the anti-solvent.[1],[2]
Appearance White crystalline solidVisual indicator of purity; impurities often present as yellow oils or off-white powders.[3]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This methodology relies on the differential solubility of the oxime across a temperature gradient. Every step is designed to maximize the purity of the thermodynamically stable (Z)-isomer[5],[6].

Step 1: Solvent Preparation & Dissolution

  • Action: Suspend crude this compound in a minimal volume of ethanol (approx. 3–5 mL per gram of crude). Heat the suspension gently to 60–65 °C with continuous stirring until complete dissolution occurs.

  • Causality: Do not exceed 70 °C. Excessive thermal stress catalyzes E/Z isomerization, shifting the equilibrium away from the desired (Z)-isomer and leading to melting point depression in the final product[6].

Step 2: Hot Filtration (Optional but Recommended)

  • Action: Pass the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Causality: Removes insoluble polymeric byproducts that can act as heterogeneous nucleation sites, which would otherwise trap impurities within the growing crystal lattice.

Step 3: Anti-Solvent Addition (Cloud Point Titration)

  • Action: While maintaining the solution at 60 °C, add warm deionized water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of hot ethanol until the solution just turns clear again.

  • Causality: This establishes a state of critical supersaturation. Dropwise addition prevents localized concentration spikes that cause the solute to crash out amorphously.

Step 4: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours, then transfer to an ice bath (0–4 °C) for 45 minutes.

  • Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered crystals. Rapid cooling forces the product out of solution too quickly, causing solvent inclusion and trapping impurities.

Step 5: Isolation & Drying

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:3 v/v). Dry in a vacuum oven at 40 °C (<10 mbar) to constant weight.

  • Causality: The cold wash removes mother liquor residue without redissolving the product. Vacuum drying below 50 °C prevents thermal degradation while efficiently removing water.

Workflow & Decision Tree

Recrystallization Start Crude this compound Dissolve Dissolution in Hot EtOH (T < 70°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter AntiSolvent Add Water (Anti-Solvent) Until Cloud Point Filter->AntiSolvent Cooling Controlled Cooling (RT then 4°C) AntiSolvent->Cooling OilingOut Issue: Oiling Out (Phase Separation) Cooling->OilingOut Too much water/ Rapid cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Ideal Pathway Reheat Reheat & Add EtOH (Adjust Ratio) OilingOut->Reheat Seed Add Seed Crystals OilingOut->Seed Reheat->Cooling Seed->Nucleation Isolate Vacuum Filtration & Cold Wash Nucleation->Isolate Dry Vacuum Drying (40°C) Isolate->Dry Pure Pure (Z)-2-Chloro-6-fluorobenzaldoxime Dry->Pure

Workflow and troubleshooting decision tree for the recrystallization of this compound.

Troubleshooting Guide

Q: Why is my this compound "oiling out" as a separate liquid phase instead of forming crystals? A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solvent mixture becomes too poor too quickly. Because the melting point of this compound is 125–127 °C[3], adding too much water at 60 °C can force the compound out of solution as a supercooled liquid rather than a solid. Fix: Reheat the mixture until the oil dissolves, add a small amount of pure ethanol to improve the solvent power, and allow the solution to cool to a lower temperature (e.g., 40 °C) before adding the water. Alternatively, introduce a seed crystal to bypass the energy barrier for nucleation[6].

Q: My purified oxime has a depressed melting point (e.g., 110–115 °C) and broad NMR signals. What caused this? A: You are likely observing a mixture of (E) and (Z) isomers. While the (Z)-isomer is typically the intended and thermodynamically favored product, prolonged heating in solution or the presence of trace acidic impurities can catalyze E/Z isomerization[5],[6]. The presence of the (E)-isomer acts as an impurity within the crystal lattice, depressing the melting point. Fix: Strictly limit the dissolution temperature to <70 °C, minimize the time the compound spends in hot solution, and ensure your glassware is free of acidic residues.

Q: My recovery yield is extremely low (<40%). How can I optimize the crystallization? A: A low yield in an EtOH/Water system usually means the final solvent ratio is too rich in ethanol, keeping the oxime dissolved even at 4 °C. Fix: Ensure that the final volumetric ratio of Ethanol to Water is at least 1:2. If the yield is still low, evaporate 30% of the ethanol under reduced pressure before initiating the cooling phase.

Frequently Asked Questions (FAQs)

Q: What are the primary downstream applications for purified this compound? A: It is a critical intermediate in the synthesis of halogenated heterocycles and aromatic nitriles. Recently, it has been utilized as a substrate for cyanide-free biocatalytic nitrile synthesis using heme-containing aldoxime dehydratases (e.g., OxdF1)[7]. High purity is essential for this application, as residual solvents or impurities can denature the biocatalyst.

Q: Are there specific safety and handling precautions for this compound? A: Yes. This compound is classified as a skin and serious eye irritant and may cause respiratory irritation[3]. Always handle the solid and its solutions within a certified chemical fume hood, wearing nitrile gloves and safety goggles. It is not highly mobile in the environment due to its low aqueous solubility[2].

Q: Can I use a different solvent system, such as Toluene/Hexane? A: Yes, non-polar solvent systems like Toluene/Hexane or pure Xylenes can be used, especially if the downstream application is a chemical dehydration (which often utilizes refluxing xylenes)[8]. However, Ethanol/Water is generally preferred for its lower toxicity, ease of drying, and excellent selectivity for removing non-polar impurities.

References

  • Process for the preparation of organic nitriles. Google Patents.
  • Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles. ResearchGate.
  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Benzaldehyde oxime. Wikipedia.
  • Benzaldehyde, oxime, (Z)-. Benchchem.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • This compound, 97%-L14719. The Lab Chemical.

Sources

Technical Support Center: Stability Management of 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Chloro-6-fluorobenzaldoxime is a high-value "gateway intermediate," primarily utilized in the synthesis of isoxazole-based agrochemicals (e.g., herbicides like Isoxaben) and pharmaceutical pharmacophores (e.g., isoxazolyl-penicillins).

While the 2,6-disubstitution pattern provides a "steric shield" that renders this molecule more kinetically stable than unsubstituted benzaldoxime, it remains vulnerable to acid-catalyzed hydrolysis (A2 mechanism). In acidic media, the competition is tripartite:

  • Hydrolysis (Reversion to aldehyde – Undesirable)

  • Dehydration (Conversion to nitrile – Side Reaction)

  • Functionalization (e.g., Chlorination to hydroximoyl chloride – Target Reaction)

This guide provides the mechanistic insight and operational protocols required to suppress pathway #1 and maximize yield.

Module 1: The Mechanistic Root Cause

To prevent hydrolysis, one must understand the specific vulnerability of the C=N bond in the presence of protons (


) and water.
The "Steric Tunnel" Effect

The 2-Chloro and 6-Fluoro substituents create a steric tunnel. While they delay the approach of water (nucleophile), they also withdraw electrons from the benzylic carbon (


 effect), making it highly electrophilic once the nitrogen is protonated.
Pathway Visualization

The following diagram illustrates the critical bifurcation points in acidic media.

OximePathways cluster_conditions Critical Control Point Oxime This compound ProtOxime Protonated Oxime [Activated Intermediate] Oxime->ProtOxime + H+ (Fast) Aldehyde Hydrolysis Product (Aldehyde + NH2OH) ProtOxime->Aldehyde + H2O (Nucleophilic Attack) AVOID THIS Nitrile Dehydration Product (Nitrile) ProtOxime->Nitrile - H2O (Elimination) High Temp/Dehydrating Agents Chloro Target Intermediate (Hydroximoyl Chloride) ProtOxime->Chloro + Cl- (e.g., NCS/HCl) Anhydrous Conditions

Figure 1: Mechanistic divergence of this compound in acidic media. The path taken is dictated by water activity (


) and nucleophile availability.

Module 2: Troubleshooting Guide (FAQ Format)

This section addresses specific issues reported by process chemists handling this intermediate.

Scenario A: "I am detecting significant aldehyde formation during the chlorination step."

Diagnosis: High Water Activity (


).
Even trace moisture in solvents (DMF, Dioxane) acts as a nucleophile. The protonated oxime is extremely electrophilic; water competes with the chloride ion.
Corrective Action: 
  • Solvent Drying: Ensure DMF/solvent water content is <0.05% (500 ppm) via Karl Fischer titration.

  • Reagent Quality: If using N-Chlorosuccinimide (NCS), ensure it is dry. If using HCl gas, pass it through a drying trap (CaCl2 or H2SO4) before introduction.

Scenario B: "The reaction mixture turned yellow/brown and yield dropped, but no aldehyde is present."

Diagnosis: Beckmann Rearrangement or Polymerization. Strong mineral acids (e.g.,


) or high temperatures can trigger the rearrangement of the oxime into an amide (2-chloro-6-fluorobenzamide), or cause exothermic decomposition.
Corrective Action: 
  • Temperature Control: Maintain reaction temperature between -5°C and 5°C during acid addition.

  • Acid Choice: Switch from mineral acids to anhydrous HCl in Dioxane or Ether .

Scenario C: "Can I use an aqueous acidic workup if my product is the oxime?"

Diagnosis: Hydrolysis during isolation. Corrective Action: Yes, but with strict controls:

  • Keep it Cold: < 10°C.

  • Rapid Neutralization: Do not let the oxime sit in the acidic aqueous layer. Extract immediately into an organic solvent (DCM or EtOAc) and neutralize with saturated

    
    .
    
  • Biphasic Protection: Use a solvent like Toluene that solubilizes the oxime efficiently, pulling it out of the aqueous acidic phase (partition coefficient management).

Module 3: Optimized Protocols

Protocol 1: Handling in Anhydrous Acidic Media (e.g., for Chlorination)

Objective: Convert oxime to hydroximoyl chloride while preventing hydrolysis.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: DMF (Anhydrous, H2O < 200 ppm)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Catalyst: HCl gas (bubbled) or HCl/Dioxane (0.1 eq)

Step-by-Step:

  • Charge: Dissolve oxime in anhydrous DMF under

    
     atmosphere.
    
  • Cool: Bring internal temperature to 0–5°C .

  • Catalyst Addition: Add NCS first, followed by slow addition of HCl source. Note: The acid catalyzes the tautomerization required for chlorination.

  • Monitoring: Monitor via TLC or HPLC.

    • Success Marker: Disappearance of oxime peak.

    • Failure Marker: Appearance of aldehyde peak (indicates wet solvent).[1]

  • Quench: Pour onto crushed ice/water (rapid dilution prevents hydrolysis by reducing acid concentration immediately) and extract.

Protocol 2: Storage Stability

Objective: Prevent slow hydrolysis by atmospheric moisture.

ParameterSpecificationReason
Temperature 2°C – 8°CReduces kinetic energy for hydrolysis.
Atmosphere Argon or NitrogenPrevents moisture ingress.
Container Amber GlassPrevents photo-isomerization (E/Z) which can affect reactivity.
Desiccant Silica Gel PacketScavenges trapped humidity.

Comparative Stability Data

The following table highlights the "Ortho Effect." The 2,6-disubstitution provides a significant half-life extension compared to the unsubstituted parent, provided water is minimized.

SubstrateRelative Hydrolysis Rate (

)
Half-Life (pH 1, 25°C)Notes
Benzaldoxime 1.0 (Reference)~15 minHighly vulnerable.
4-Chlorobenzaldoxime ~0.8~20 minElectronic effect only.
This compound < 0.05 > 4 Hours Steric Shielding dominates.

Note: Data represents general kinetic trends for ortho-substituted benzaldoximes in aqueous acid [1][2].

References

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles: Mechanisms and Methodologies. Retrieved from [Link]

  • M. Vadivelu et al. (2019). Facile Oxidative Heterocyclization... to Isoxazoles.[2] J. Org.[2] Chem., 84, 13636-13645.[2] (Context on oxime-to-isoxazole pathways).

  • K.C. Gautam et al. (2011). Synthesis of isoxazole derivatives from substituted aldehydes.[3][4] ScienSage. Retrieved from [Link]

Sources

optimizing reaction temperature for 2-Chloro-6-fluorobenzaldoxime formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-6-fluorobenzaldoxime (CAS: N/A for specific isomer, generic oxime structure related to aldehyde CAS 387-45-1) presents a classic "Goldilocks" thermodynamic challenge.[1] The 2,6-disubstitution pattern creates significant steric hindrance (the "ortho effect"), requiring sufficient thermal energy to overcome the activation barrier for nucleophilic attack. However, excessive heat promotes dehydration to the nitrile or nucleophilic aromatic substitution (


) of the labile fluorine atom.

This guide defines the thermal sweet spot (45–60°C) and provides troubleshooting for common failure modes like low conversion or nitrile contamination.[1]

Module 1: The Thermal Optimization Matrix

The reaction between 2-chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride (


) is a condensation reaction proceeding through a tetrahedral carbinolamine intermediate.[1]
The "Sweet Spot" Analysis

Unlike unhindered benzaldehydes which react rapidly at room temperature (RT), the 2-chloro-6-fluoro analog requires thermal activation due to the steric bulk protecting the carbonyl carbon.

Temperature ZoneKinetic OutcomeProduct Quality RiskVerdict
< 20°C (Cold) Stalled. Reaction rate is negligible due to steric hindrance at the 2,6-positions.[1]High purity, but <10% conversion.Avoid (unless initial mixing).
25°C – 40°C (Warm) Slow. Reaction proceeds but may require 24-48h for completion.[1]Good. Minimal side products.Acceptable (for small scale).
45°C – 60°C (Optimal) Ideal. Overcomes steric barrier; reaction completes in 2–4 hours.[1]High. Balance between kinetics and stability.[1]RECOMMENDED.
> 80°C (Reflux) Rapid. Critical Failure. Risk of dehydration to 2-chloro-6-fluorobenzonitrile.[1] Risk of

(F-displacement).[1]
Prohibited.
Mechanism & Thermal Sensitivity Diagram

The following diagram illustrates the reaction pathway and how temperature dictates the branching ratio between the desired oxime and the undesired nitrile.

ReactionPathway Aldehyde 2-Chloro-6-fluorobenzaldehyde + NH2OH·HCl Intermediate Tetrahedral Intermediate (Carbinolamine) Aldehyde->Intermediate Base, 45-60°C (Overcomes Sterics) Oxime TARGET PRODUCT This compound Intermediate->Oxime -H2O (Fast) Nitrile IMPURITY 2-Chloro-6-fluorobenzonitrile Oxime->Nitrile >80°C or Strong Acid (Dehydration)

Caption: Figure 1. Reaction pathway showing the thermal divergence between stable oxime formation and nitrile degradation.

Module 2: Troubleshooting Guides (FAQ)

Q1: I am seeing two distinct peaks in my HPLC chromatogram with the same Mass (MS). Is my product impure?

Diagnosis: Likely Geometric Isomerism (E/Z) , not impurity.[1] Explanation: Oximes exist as E (anti) and Z (syn) isomers across the C=N double bond.[1] For 2,6-disubstituted benzaldoximes, the steric clash often stabilizes one isomer, but mixtures are common in solution.[1] Action:

  • Do not attempt aggressive recrystallization immediately.[1]

  • Check the UV spectra of both peaks; if identical, they are likely isomers.[1]

  • Validation: Run a TLC. If the spots merge or streak, it confirms isomerization on silica.

Q2: My reaction has stalled at 60% conversion after 12 hours at Room Temperature.

Diagnosis: Steric Kinetic Trap. Explanation: The Chlorine and Fluorine atoms at the 2 and 6 positions create a "molecular wall," blocking the nucleophilic attack of hydroxylamine at low temperatures. Action:

  • Increase temperature to 50°C .

  • Ensure you are using a slightly higher excess of Hydroxylamine HCl (1.2 – 1.5 equiv) to push the equilibrium.[1]

  • Self-Check: Verify pH is between 5–7. If pH > 9, the aldehyde might be undergoing Cannizzaro disproportionation (though less likely with these substituents) or damaging the catalyst system.

Q3: I detect a new impurity peak at M-18 (Mass minus 18).

Diagnosis: Nitrile Formation (Dehydration). Explanation: You have overheated the reaction.[1] The oxime has lost a water molecule to become 2-chloro-6-fluorobenzonitrile.[1] Action:

  • Immediate Stop: Cool the reaction to 0°C.

  • Root Cause: Did you reflux? Did you use a strong acid catalyst?

  • Recovery: Nitriles are difficult to separate from oximes by simple crystallization.[1] Column chromatography is required.[1]

Q4: Can I use Sodium Ethoxide (NaOEt) as a base to speed it up?

Diagnosis: High Risk of Side Reaction (


). 
Explanation:  Strong nucleophilic bases like ethoxide can attack the C-F bond (activated by the electron-withdrawing imine/aldehyde), leading to 2-Chloro-6-ethoxybenzaldoxime  (displacement of Fluorine).[1]
Action: 
  • Stick to weak bases: Sodium Carbonate (

    
    ), Sodium Acetate (
    
    
    
    ), or dilute NaOH are safer.[1]

Module 3: Validated Experimental Protocol

Objective: Synthesis of this compound with minimized nitrile formation. Scale: 10 mmol (Adaptable).

Reagents
  • Precursor: 2-Chloro-6-fluorobenzaldehyde (1.58 g, 10 mmol).[1]

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (0.83 g, 12 mmol, 1.2 equiv).[1]
    
  • Base: Sodium Carbonate (

    
    ) (0.64 g, 6 mmol) dissolved in min. water OR 2.5M NaOH (carefully monitored).
    
  • Solvent: Ethanol (95%) or Methanol.[1]

Step-by-Step Methodology
  • Solubilization (T = 20°C):

    • In a 50 mL round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde in Ethanol (15 mL).

    • Note: The aldehyde must be fully dissolved before adding the amine source to ensure homogeneity.

  • Reagent Addition (T = 0–5°C):

    • Cool the flask to an ice bath.

    • Add Hydroxylamine Hydrochloride in one portion.

    • Add the aqueous Base solution dropwise over 10 minutes.

    • Reasoning: Exotherm control.[1][2] A sudden pH spike can trigger side reactions.[1] Target pH ~6–7.

  • Reaction Phase (T = 50°C):

    • Remove ice bath.[1] Equip with a reflux condenser (as a safety precaution, not for refluxing).[1]

    • Warm the mixture to 50°C using an oil bath.

    • Stir vigorously for 3–4 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).[1] Aldehyde spot (

      
      ) should disappear; Oxime spot (
      
      
      
      ) appears.[1]
  • Workup (T = RT):

    • Evaporate most of the Ethanol under reduced pressure (Rotavap, 40°C bath).[1]

    • Add Water (20 mL) to the residue.[1] The oxime should precipitate as a white/off-white solid.[1]

    • If oil forms:[1] Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Dry organic layer over

      
       and concentrate.[1]
      
Optimization Decision Tree

OptimizationFlow Start Start Reaction (50°C, 3h) CheckHPLC Check HPLC/TLC Start->CheckHPLC Conversion Conversion > 98%? CheckHPLC->Conversion Impurity Nitrile (M-18) Present? Conversion->Impurity No ActionSuccess Proceed to Workup Conversion->ActionSuccess Yes ActionTime Extend Time +2h Do NOT increase Temp Impurity->ActionTime No (Kinetic Lag) ActionCool CRITICAL: Reduce Temp to 40°C Check Base Strength Impurity->ActionCool Yes (Overheating)

Caption: Figure 2. Operational decision tree for reaction monitoring.

References

  • Preparation of 2,6-dichlorobenzaldoxime. (1964).[1] United States Patent 3,129,260.[1] (Provides the foundational thermal range (15-70°C) for 2,6-dihalo-benzaldoximes).[1]

  • Benzaldehyde oxime. (n.d.).[1] Wikipedia.[1] (General mechanism and E/Z isomerism context).

  • Synthesis of 2-Chloro-6-fluorobenzaldehyde. (2012). BenchChem / Patent CN102617312A.[1] (Context on the precursor stability and reactivity).

  • One-pot route to nitriles from aldehyde. (2018). Asian Journal of Green Chemistry. (Validates the risk of nitrile formation at elevated temperatures >80°C).

Sources

stability of 2-Chloro-6-fluorobenzaldoxime during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4). This hub is designed for researchers, analytical chemists, and drug development professionals who utilize this compound as a critical intermediate in the synthesis of halogenated heterocycles, antiseptics, and agricultural chemicals[1].

While oximes exhibit superior baseline stability compared to imines and hydrazones[2], improper long-term storage can lead to insidious degradation, compromising downstream reaction yields (such as aldoxime dehydration assays[3]). This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and self-validating rescue protocols.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the oxime functional group.

  • Photochemical Isomerization: this compound is synthesized primarily as the thermodynamically stable (E)-isomer. However, ambient UV light provides sufficient energy to trigger a

    
     excitation in the C=N double bond. This temporarily breaks the pi-bond, allowing free rotation and establishing a photostationary state that traps the meta-stable (Z)-isomer[4].
    
  • Acid-Catalyzed Hydrolysis: In the presence of trace moisture and atmospheric CO₂ (which forms carbonic acid), the oxime nitrogen becomes protonated. This dramatically increases the electrophilicity of the adjacent imine carbon, facilitating a nucleophilic attack by water. The molecule ultimately cleaves back into 2-chloro-6-fluorobenzaldehyde and hydroxylamine[5],[6].

  • Thermal Dehydration: Under extreme heat or in the presence of specific catalytic impurities, the oxime can undergo dehydration to form 2-chloro-6-fluorobenzonitrile[7].

G E_Oxime This compound (E-isomer, Target) Z_Oxime This compound (Z-isomer, Impurity) E_Oxime->Z_Oxime UV Light (hν) Photo-isomerization Aldehyde 2-Chloro-6-fluorobenzaldehyde + Hydroxylamine E_Oxime->Aldehyde H2O, H+ Acidic Hydrolysis Nitrile 2-Chloro-6-fluorobenzonitrile (Dehydrated) E_Oxime->Nitrile Heat / Catalyst Dehydration

Fig 1. Primary degradation and isomerization pathways of this compound.

Quantitative Stability & Storage Guidelines

To ensure >97% purity[8] over extended periods, environmental variables must be strictly controlled. The table below summarizes the expected shelf life based on specific storage matrices.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term 2°C to 8°CDark (Amber/Opaque)Argon/Nitrogen> 24 MonthsNone significant
Standard Benchtop 20°C to 25°CDark (Amber/Opaque)Sealed Air12 MonthsTrace Hydrolysis
Sub-optimal 20°C to 25°CAmbient Lab LightAmbient Air< 6 MonthsPhoto-isomerization (Z-isomer)
Accelerated Stress 40°C +High UVHigh Humidity< 1 MonthHydrolysis & Dehydration

Troubleshooting & FAQs

Q1: My NMR shows unexpected peaks around the oxime proton region after 6 months of storage. What happened? A1: You are observing E/Z isomerization. While the (E)-isomer is thermodynamically favored due to reduced steric hindrance, exposure to ambient UV light during handling—or storage in clear glass—induces photo-isomerization[4]. Actionable Fix: Always store the compound in amber glass vials. If isomerization has occurred, the batch can be rescued via the recrystallization protocol below, which selectively precipitates the E-isomer.

Q2: The white crystalline powder has turned slightly yellowish and emits a pungent, bitter-almond odor. Is the batch ruined? A2: The odor is a definitive diagnostic marker of 2-chloro-6-fluorobenzaldehyde[1], indicating that acid-catalyzed hydrolysis has occurred. While oximes possess high hydrolytic stability (activation energy ~26 kcal/mol)[6], continuous exposure to trace atmospheric moisture and acidic micro-environments will slowly cleave the C=N bond[5]. Actionable Fix: The batch is not ruined but requires immediate purification. The aldehyde byproduct is an oil/liquid at room temperature and can be efficiently washed away during recrystallization.

Q3: Can I prepare bulk aqueous stock solutions for long-term enzymatic assays (e.g., Oxd dehydratase screening)? A3: No. While this compound is a standard substrate for aldoxime dehydratases in aqueous environments[3], storing it long-term in water will lead to steady hydrolysis, especially if the buffer pH drops below 6.0[9]. Actionable Fix: Prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use tubes, and freeze at -20°C. Dilute into the aqueous assay buffer immediately before initiating the reaction.

Self-Validating Rescue Protocol: Recrystallization

If your material has degraded, do not discard it. The following protocol leverages the distinct solubility profile and high melting point (125–127 °C)[8] of the (E)-isomer to separate it from the liquid aldehyde degradant and the more soluble (Z)-isomer.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded solid in a minimal volume of hot ethanol (~60°C). Add the solvent dropwise with stirring until the solid just dissolves. (Causality: Heat provides the kinetic energy required to break the intermolecular hydrogen bonds of the oxime crystal lattice).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel. This removes any insoluble polymeric degradants.

  • Solvent Anti-Solvent Nucleation: Add warm hexanes dropwise to the filtrate until the solution becomes slightly cloudy (reaching the cloud point).

  • Thermodynamic Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. (Causality: Slow cooling selectively nucleates the thermodynamically stable (E)-isomer, preventing the kinetic trapping of the (Z)-isomer).

  • Recovery & Washing: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold hexanes to flush out any residual liquid 2-chloro-6-fluorobenzaldehyde.

  • Desiccation: Dry the crystals under high vacuum in a desiccator containing anhydrous calcium chloride for 24 hours to remove all solvent traces.

Self-Validation (Critical Step): To verify the success of the rescue, perform a melting point analysis. A sharp melt at 125–127 °C confirms the restoration of the pure (E)-isomer[8]. A depressed or broad melting range (<120 °C) indicates that residual aldehyde or Z-isomer contamination remains, necessitating a second recrystallization.

References

  • "2-Chloro-6-fluorobenzaldehyde - Wikipedia." Wikipedia.org. [Link]

  • "this compound, 97% 1 g | Buy Online." Thermo Scientific Chemicals / Fisher Scientific. [Link]

  • "Substrate scope related to aldoximes 23-26 derived from un- substituted heteroaromatic aldehydes with one heteroatom." ResearchGate. [Link]

  • "Design of dynamic hydrogel networks for modulation of drug release." Diva-portal. [Link]

  • "Stability of Trimedoxime in Concentrated Acidic Injectable Solutions." Oxford University Press. [Link]

  • "CHAPTER 2: Hydrolytic Degradation - Books." The Royal Society of Chemistry. [Link]

  • "Hydrolytic Stability of Hydrazones and Oximes." ResearchGate. [Link]

  • "Semi-Rational Engineering of Aldoxime Dehydratase for Conducting a Chemoenzymatic Sequence to Prepare 2-Furonitrile from Xylose." ResearchGate. [Link]

Sources

troubleshooting low purity in 2-Chloro-6-fluorobenzaldoxime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, leading to low purity of the final product. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My final product purity is consistently low, with significant amounts of unreacted 2-Chloro-6-fluorobenzaldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of the starting aldehyde is a common issue in oxime synthesis and can often be attributed to several factors related to reaction conditions and reagent quality.

Causality and Expert Insights:

The reaction of an aldehyde with hydroxylamine to form an oxime is a nucleophilic addition-elimination reaction.[1][2][3] The rate and completeness of this reaction are highly dependent on the pH of the reaction medium.[4][5]

  • Suboptimal pH: The reaction is fastest at a slightly acidic pH, typically between 4 and 6.[4][5] At a pH that is too low (highly acidic), the hydroxylamine becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[5] Conversely, at a pH that is too high (alkaline), the hydroxylamine can become unstable.[6]

  • Insufficient Reagent: An inadequate amount of hydroxylamine hydrochloride will naturally lead to incomplete conversion of the aldehyde.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion.

Troubleshooting Protocol:

  • pH Optimization:

    • The use of a buffer system, such as sodium acetate, is recommended to maintain the pH within the optimal range of 4-6.

    • If using a base like sodium carbonate or sodium hydroxide to neutralize the HCl from hydroxylamine hydrochloride, ensure it is added portion-wise while monitoring the pH.

  • Reagent Stoichiometry:

    • Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help determine the necessary reaction time.

  • Temperature Control:

    • While many oximation reactions proceed well at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and extent of the reaction. However, be cautious as excessive heat can lead to side reactions.

Question 2: I am observing an unknown impurity with a similar retention time to my product in HPLC analysis. What could this be and how can I prevent its formation?

Answer:

The presence of an impurity with a similar polarity to the desired product often suggests the formation of isomers or closely related byproducts.

Causality and Expert Insights:

  • Geometric Isomers (Syn/Anti): Aldoximes can exist as two geometric isomers, often referred to as syn and anti (or E and Z).[3] These isomers have the same mass and connectivity but differ in the spatial arrangement of the hydroxyl group relative to the hydrogen on the imine carbon. They often have very similar physical properties, making them difficult to separate by standard chromatography.

  • Side Reactions: Aldehydes can undergo side reactions such as condensation under certain conditions, although this is less common in oximation reactions.[6]

Troubleshooting Protocol:

  • Characterization of the Impurity:

    • Attempt to isolate the impurity using preparative HPLC or column chromatography for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This will confirm if it is a geometric isomer.

  • Controlling Isomer Formation:

    • The ratio of syn and anti isomers can sometimes be influenced by the reaction solvent and temperature. Experiment with different solvent systems (e.g., aqueous ethanol, methanol) and reaction temperatures to see if the isomer ratio can be shifted favorably.

  • Purification Strategy:

    • If isomer formation is unavoidable, a more efficient purification method may be required. Consider using a different stationary phase or mobile phase in your HPLC method to improve the resolution between the isomers.

Question 3: My reaction mixture turns a dark color, and the final product is discolored. What is causing this and how can I obtain a cleaner product?

Answer:

Discoloration during the synthesis of this compound is often indicative of degradation or side reactions.

Causality and Expert Insights:

  • Degradation of Reactants or Products: The starting aldehyde or the oxime product may be sensitive to heat, light, or air, leading to the formation of colored degradation products.[7]

  • Side Reactions: As mentioned, aldehydes can undergo self-condensation or other side reactions, which can be promoted by incorrect pH or high temperatures, leading to colored byproducts.[6][8]

  • Impurities in Starting Materials: The quality of the starting 2-Chloro-6-fluorobenzaldehyde is crucial. Impurities present in the starting material can participate in side reactions or degrade to form colored compounds.[9][10]

Troubleshooting Protocol:

  • Purity of Starting Material:

    • Ensure the 2-Chloro-6-fluorobenzaldehyde used is of high purity. If necessary, purify the starting material by distillation or recrystallization before use.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control:

    • Avoid excessive heating. If heating is necessary, maintain a consistent and moderate temperature.

  • Purification of the Final Product:

    • If the final product is discolored, attempt purification by recrystallization from a suitable solvent or by column chromatography. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.

Data & Protocols
Table 1: Recommended Reaction Parameters for this compound Synthesis
ParameterRecommended Range/ValueRationale
pH 4.0 - 6.0Optimal for balancing hydroxylamine nucleophilicity and preventing its protonation.[4][5]
Hydroxylamine HCl (equivalents) 1.1 - 1.2Ensures complete consumption of the starting aldehyde.
Base (if used) Sodium Acetate, Sodium CarbonateBuffers the reaction or neutralizes HCl.
Solvent Aqueous Ethanol, MethanolCommon solvents for this type of reaction.
Temperature Room Temperature to 60°CBalances reaction rate with minimizing side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC/GC to determine completion.
Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-6-fluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as aqueous ethanol.

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and a suitable base like sodium acetate (1.5 eq) in the same solvent system.

  • Reaction: Slowly add the hydroxylamine solution to the aldehyde solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot disappears.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations
Troubleshooting Workflow for Low Purity

TroubleshootingWorkflow start Low Purity of this compound check_conversion Check for Unreacted Starting Material start->check_conversion check_impurities Analyze for Unknown Impurities start->check_impurities optimize_ph Optimize Reaction pH (4-6) check_conversion->optimize_ph increase_reagent Increase Hydroxylamine HCl eq. check_conversion->increase_reagent monitor_reaction Monitor Reaction Progress check_conversion->monitor_reaction characterize_impurity Characterize Impurity (NMR, MS) check_impurities->characterize_impurity pure_product High Purity Product optimize_ph->pure_product increase_reagent->pure_product monitor_reaction->pure_product adjust_purification Adjust Purification Method characterize_impurity->adjust_purification adjust_purification->pure_product

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

General Reaction Mechanism

ReactionMechanism reactant1 2-Chloro-6-fluorobenzaldehyde intermediate Tetrahedral Intermediate reactant1->intermediate + NH2OH reactant2 Hydroxylamine (NH2OH) reactant2->intermediate product This compound intermediate->product - H2O water Water (H2O) product->water

Caption: The general mechanism for the formation of an oxime from an aldehyde.

References
  • Moravek. (2020, November 2). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • RSC Publishing. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • PMC - NIH. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Indian Academy of Sciences. (2021, July 27). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews. Retrieved from [Link]

  • ijprajournal. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-6-fluorobenzaldoxime Reaction Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2-Chloro-6-fluorobenzaldoxime chemistry. As a Senior Application Scientist, I frequently consult with research teams struggling with the chemoselectivity of this specific intermediate. This compound is a critical precursor in the synthesis of agrochemicals and pharmaceuticals, frequently subjected to dehydration, halogenation, and rearrangement reactions.

However, researchers often encounter yield-limiting by-products such as amides, unreacted aldehydes, and over-halogenated species. The key to mastering this intermediate is understanding the thermodynamic and kinetic levers that control its divergent reaction pathways. This guide synthesizes mechanistic causality with field-validated protocols to ensure your workflows remain robust and self-validating.

Visualization: Reaction Pathways and By-product Divergence

ReactionPathways Aldoxime This compound (Starting Material) Nitrile 2-Chloro-6-fluorobenzonitrile (Target Product) Aldoxime->Nitrile Dehydration (-H2O) NaHSO4 or OxdF1 Aldehyde 2-Chloro-6-fluorobenzaldehyde (Hydrolysis By-product) Aldoxime->Aldehyde Hydrolysis (+H2O, H+) Acid Catalyst Side-Reaction Amide 2-Chloro-6-fluorobenzamide (Beckmann By-product) Aldoxime->Amide Beckmann Rearrangement High Temp / Lewis Acids Hydroximoyl Hydroximoyl Chloride (Chlorination Target) Aldoxime->Hydroximoyl NCS / DMF Halogenation

Divergent reaction pathways of this compound showing targets and by-products.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing significant 2-chloro-6-fluorobenzaldehyde reversion during my nitrile synthesis? A1: Aldoxime dehydration is a reversible equilibrium process. When using traditional strong acid catalysts (like sulfuric acid), the liberated water can drive the hydrolysis of the oxime back to 2-chloro-6-fluorobenzaldehyde ()[1]. To minimize this, you must shift the equilibrium by actively removing water. We recommend using a Dean-Stark trap with a milder solid acid catalyst, such as sodium bisulfate (NaHSO4), which prevents violent acidic side-reactions and significantly reduces aldehyde by-product formation[1]. Alternatively, enzymatic dehydration using the aldoxime dehydratase OxdF1 operates at a neutral pH (7.0), completely bypassing acid-catalyzed hydrolysis ()[2].

Q2: How do I suppress the formation of 2-chloro-6-fluorobenzamide during dehydration? A2: The formation of the amide is the result of a Beckmann rearrangement ()[3]. This pathway is thermally activated and catalyzed by transition metals or strong Lewis acids. If your goal is strictly dehydration to the nitrile, keep reaction temperatures strictly below 150°C. In protocols using xylenes and sodium bisulfate, maintaining a reflux temperature of ~143°C provides the optimal thermodynamic and kinetic control to favor the nitrile over the rearranged amide[1].

Q3: Does the E/Z isomer ratio of my starting this compound affect the reaction kinetics? A3: Absolutely. The stereochemistry of the oxime dictates the transition state energy during elimination. The Z-isomer (where the hydroxyl group is anti-periplanar to the hydrogen atom) undergoes elimination much faster due to the preferred orbital orientation ()[4]. If your synthesis yields a high E-isomer ratio, you may experience sluggish dehydration, leading to prolonged heating times that inadvertently increase Beckmann rearrangement by-products.

Q4: When synthesizing the hydroximoyl chloride derivative, how do I prevent over-chlorination? A4: Chlorination of the oxime using N-chlorosuccinimide (NCS) in DMF replaces the hydrogen on the carbon attached to the nitrogen ()[3]. Over-chlorination typically occurs if the reaction is not strictly stoichiometric or if the temperature exceeds 40°C. Maintain the reaction at room temperature and add NCS in small portions to control the exotherm.

Quantitative Data: By-Product Profiles by Dehydration Method

To assist in selecting the appropriate methodology for your lab's scale and equipment, the following table summarizes the quantitative outcomes of various dehydration strategies.

Dehydration MethodCatalystTemperatureConversion (%)Nitrile Yield (%)Major By-Product
Traditional AcidSulfuric Acid110°C>90%~70-80%Aldehyde (Hydrolysis)
Solid Acid RefluxSodium Bisulfate143°C99.8%94.0%Trace Amide (<1.7%)
BiocatalyticOxdF1 Enzyme35°C>95%>90%None (Highly selective)

Data synthesized from comparative dehydration studies of halogenated benzaldoximes[1][2].

Experimental Protocols
Protocol 1: High-Yield Dehydration to 2-Chloro-6-fluorobenzonitrile

This self-validating protocol utilizes a solid acid catalyst and azeotropic water removal to prevent aldehyde reversion.

  • Setup: Equip a 100 mL round-bottomed flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap attached to a reflux condenser.

  • Reagent Loading: Add 1.0 g of this compound and 0.5 g of sodium bisulfate (NaHSO4) to the flask.

  • Solvent Addition: Add 11.7 g of xylenes to act as the high-boiling solvent and azeotroping agent.

  • Reaction: Heat the mixture under vigorous stirring to 143°C (reflux). Maintain this temperature.

  • Self-Validation & Monitoring: The Dean-Stark trap will provide visual confirmation of the reaction's progress by collecting the liberated water, driving the equilibrium toward the nitrile. Sample the reaction after 2 hours. Analyze via Gas Chromatography (GC); the reaction is complete when the oxime peak disappears (typically ~3 hours).

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove the solid sodium bisulfate. Wash the filter cake with 2 x 10 mL of xylenes.

  • Isolation: Combine the filtrate and washes. Remove the xylenes using rotary evaporation under reduced pressure to yield 2-chloro-6-fluorobenzonitrile (Expected yield: ~94%, Purity: >98%)[1].

Protocol 2: Controlled Chlorination to 2-Chloro-6-fluorobenzhydroximoyl Chloride

This protocol ensures mono-chlorination while suppressing thermal degradation.

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Temperature Control: Place the flask in a water bath to maintain the temperature at exactly 25°C.

  • Reagent Addition: Slowly add 1.05 equivalents of N-chlorosuccinimide (NCS) in four equal portions over 30 minutes. Monitor the internal temperature to ensure it does not exceed 35°C to prevent over-chlorination.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation & Monitoring: The reaction progress can be visually tracked by the complete dissolution of NCS and a slight yellowing of the solution. TLC (Thin Layer Chromatography) monitoring (Hexanes:Ethyl Acetate) will confirm the complete consumption of the starting oxime spot.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under vacuum.

References[1] Title: Process for the preparation of organic nitriles (WO1998005630A1)

Source: Google Patents URL: [3] Title: Benzaldehyde oxime Source: Wikipedia URL: [Link][4] Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: The Journal of Organic Chemistry / ResearchGate URL: [Link][2] Title: Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Expert Guide: 1H NMR Spectrum Analysis of 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Scaffold

2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a high-value intermediate in the synthesis of isoxazolyl penicillins, most notably Flucloxacillin .[1] Its structural integrity is defined by the specific halogenation pattern (2-Cl, 6-F) and the geometric stability of the oxime moiety.[1]

For researchers optimizing the synthesis of flucloxacillin side chains or developing novel agrochemicals, 1H NMR spectroscopy is the primary tool for validation. It offers three distinct advantages over HPLC:

  • Absolute Structural Confirmation: Distinguishes the oxime from the aldehyde precursor without external standards.

  • Geometric Isomer Quantification: Directly measures the E/Z ratio (critical for downstream cyclization efficiency).

  • Solvent-Dependent Analysis: Reveals labile proton exchange rates that correlate with hydrogen bonding potential.[1]

This guide provides a comparative technical analysis of the oxime against its precursors and isomers, supported by experimental protocols and spectral logic.

Comparative Analysis: Oxime vs. Precursor vs. Isomers

A. Reaction Monitoring: Aldehyde to Oxime Conversion

The synthesis of this compound typically proceeds via the condensation of 2-chloro-6-fluorobenzaldehyde with hydroxylamine.[1] The most critical quality control step is ensuring complete consumption of the aldehyde, as residual carbonyl compounds can interfere with subsequent isoxazole ring closures.

Table 1: Key Chemical Shift Differences (DMSO-d₆, 400 MHz)

Feature2-Chloro-6-fluorobenzaldehyde (Precursor)This compound (Product)Diagnostic Value
Functional Group H 10.35 - 10.45 ppm (s) (-CHO)8.15 - 8.35 ppm (s) (-CH=N-)Primary Indicator. The disappearance of the >10 ppm signal confirms conversion.[1]
Labile Proton None11.50 - 12.00 ppm (s) (=N-OH)Visible only in polar aprotic solvents (DMSO); confirms oxime formation.[1]
Aromatic Region 7.40 - 7.70 ppm (Deshielded)7.20 - 7.50 ppm (Shielded)The oxime group is less electron-withdrawing than the carbonyl, causing a slight upfield shift.[1]

Expert Insight: The 2,6-disubstitution pattern creates a "roofing" effect in the aromatic region (splitting into a triplet and two doublets).[1] In the aldehyde, these signals are pushed downfield due to the strong anisotropy of the carbonyl group. Upon conversion to the oxime, the aromatic signals relax upfield by approximately 0.2 ppm.

B. Geometric Isomerism: E- vs. Z-Isomers

Oximes exist as E (trans) and Z (cis) geometric isomers.[1] For 2,6-disubstituted benzaldoximes, the E-isomer is thermodynamically preferred because the hydroxyl group (-OH) is directed away from the bulky chlorine and fluorine atoms on the ortho positions.[1]

  • E-Isomer (Major): The -OH group is anti to the aromatic ring.[1]

  • Z-Isomer (Minor): The -OH group is syn to the aromatic ring (sterically crowded).[1]

Differentiation Strategy:

  • Methine Proton (-CH=N-): The Z-isomer proton typically resonates downfield (higher ppm) relative to the E-isomer due to the anisotropic deshielding of the nearby hydroxyl oxygen lone pairs.[1]

  • Hydroxyl Proton (=N-OH): In dry DMSO-d₆, distinct singlets are often resolved.[1] The Z-isomer OH is usually more acidic (downfield) due to intramolecular hydrogen bonding potential with the ortho-fluorine or chlorine.[1]

C. Solvent Effects: CDCl₃ vs. DMSO-d₆

Choosing the correct solvent is not merely about solubility; it determines the visibility of the critical hydroxyl proton.[1]

  • Chloroform-d (CDCl₃):

    • Pros: Good solubility for the organic skeleton.

    • Cons: The oxime -OH proton often appears as a broad, undefined hump or is invisible due to rapid exchange.[1] Not recommended for purity assays.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆):

    • Pros: Forms strong hydrogen bonds with the oxime -OH, slowing exchange and sharpening the peak into a distinct singlet at ~11.8 ppm.[1]

    • Recommendation: Always use DMSO-d₆ for full characterization to quantify the -OH integral against the aromatic protons (1:3 ratio).[1]

Visualization: Synthesis & Spectral Logic

Figure 1: Synthesis and Validation Workflow

This flowchart outlines the critical path from the toluene starting material to the validated oxime, highlighting the NMR control points.

SynthesisWorkflow Start 2-Chloro-6- fluorotoluene Step1 Radical Chlorination (Cl2 / UV) Start->Step1 Inter Benzyl Chloride Intermediate Step1->Inter Step2 Hydrolysis (Acid/Fe Catalyst) Inter->Step2 Aldehyde 2-Chloro-6- fluorobenzaldehyde Step2->Aldehyde Step3 Oxime Formation (NH2OH·HCl / NaOH) Aldehyde->Step3 Check1 NMR Check: CHO peak @ 10.4 ppm Aldehyde->Check1 Oxime 2-Chloro-6- fluorobenzaldoxime Step3->Oxime Check2 NMR Check: CH=N peak @ 8.2 ppm OH peak @ 11.8 ppm Oxime->Check2

Caption: Synthesis workflow for this compound with critical NMR quality control checkpoints.

Figure 2: NMR Assignment Logic Tree

Use this decision tree to interpret the aromatic region and confirm the substitution pattern.

NMRLogic Root Analyze Aromatic Region (7.0 - 7.6 ppm) Pattern Observe Splitting Pattern Root->Pattern TriSub Is it a 3-spin system? (Triplet + 2 Doublets) Pattern->TriSub H4 Triplet of Doublets (td) ~7.4 - 7.6 ppm (Para to Oxime) TriSub->H4 Most Deshielded H3H5 Doublet of Doublets (dd) ~7.1 - 7.3 ppm (Meta to Oxime) TriSub->H3H5 Shielded Coupling Check Coupling Constants (J) H4->Coupling H3H5->Coupling J_HF J(H-F) ~ 8-10 Hz (Large coupling) Coupling->J_HF J_HH J(H-H) ~ 8 Hz (Ortho coupling) Coupling->J_HH Conclusion CONFIRMED: 2-Chloro-6-fluoro substitution J_HF->Conclusion J_HH->Conclusion

Caption: Logic tree for assigning aromatic protons in 2,6-disubstituted benzene rings using 1H NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol ensures high conversion and minimizes the formation of the nitrile side-product (dehydration).[1]

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 10% aq. solution)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 2-chloro-6-fluorobenzaldehyde in ethanol in a round-bottom flask.

  • Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and add it to the flask.

  • Basification: Dropwise add the NaOH solution at 0°C. Note: Controlling temperature prevents the Cannizzaro reaction of the aldehyde.

  • Reflux: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or NMR.[2][3][4][5][6][7][8][9][10]

  • Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to pH ~3 to precipitate the oxime.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Protocol 2: NMR Sample Preparation

Objective: Obtain a spectrum suitable for quantitative integration (qNMR).

  • Mass: Weigh ~10-15 mg of the dried oxime solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Tip: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from broadening the oxime -OH signal.[1]

  • Mixing: Vortex until fully dissolved. The solution should be clear and colorless.

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 5 seconds (critical for accurate integration of the isolated -CH=N- proton).

    • Scans: 16-32 scans are sufficient for this concentration.[1]

References

  • Beilstein Journal of Organic Chemistry. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism. (Analogous mechanism study). Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table & Functional Group Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical development, the structural elucidation of novel compounds is a cornerstone of research. 2-Chloro-6-fluorobenzaldoxime, a halogenated aromatic oxime, presents a unique analytical challenge due to the interplay of its distinct functional groups. Understanding its fragmentation behavior in mass spectrometry is critical for its unambiguous identification, impurity profiling, and metabolic studies. This guide provides an in-depth, comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pathways of this compound. While specific experimental data for this exact molecule is not widely published, this guide synthesizes established fragmentation principles for related compounds to offer a robust predictive framework.[1]

We will explore the influence of the chloro, fluoro, and oxime moieties on the fragmentation cascade, comparing potential pathways and providing the scientific rationale behind the predicted dominant fragmentation routes. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and confirm the mass spectral data of this and structurally similar compounds.

The Analytical Imperative: Ionization and Fragmentation

Mass spectrometry is a powerful tool that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[2] The process involves ionizing a sample and then separating the resulting ions based on their m/z. The fragmentation pattern, often referred to as a molecular fingerprint, is unique to a molecule's structure.[2][3]

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly impacts the extent of fragmentation.

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample.[2] This method imparts significant energy, leading to extensive and reproducible fragmentation, which is invaluable for structural elucidation.[2][4]

  • Chemical Ionization (CI): A soft ionization technique that employs a reagent gas to ionize the analyte through ion-molecule reactions.[2] CI results in less fragmentation and often a more abundant molecular ion, which is useful for confirming the molecular weight.[2]

For the purpose of detailed structural analysis through fragmentation, this guide will focus on the pathways expected under Electron Ionization (EI) .

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is predicted to be driven by the presence of the halogen atoms and the oxime functional group. The following sections detail the most probable fragmentation pathways.

Molecular Ion Formation

Upon electron ionization, this compound will lose an electron to form the molecular ion radical cation, [C₇H₅ClFNOH]⁺˙. A key characteristic of chlorine-containing compounds is the presence of a distinct isotopic pattern.[2][5] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] Therefore, the molecular ion will appear as a pair of peaks, M⁺ and M+2, with a relative intensity ratio of about 3:1.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is expected to proceed through several competing pathways.

1. Loss of a Hydroxyl Radical (•OH)

A common fragmentation pathway for oximes is the loss of a hydroxyl radical.[6] This would result in the formation of an even-electron ion.

[M]⁺˙ → [M - •OH]⁺

2. Loss of a Chlorine Radical (•Cl)

Halogenated aromatic compounds frequently undergo the loss of a halogen atom.[5][7] The relative ease of this loss is related to the carbon-halogen bond strength. The C-Cl bond is weaker than the C-F bond, making the loss of a chlorine radical a more favorable pathway than the loss of a fluorine radical.

[M]⁺˙ → [M - •Cl]⁺

3. Loss of a Fluorine Radical (•F)

While less probable than the loss of chlorine, the loss of a fluorine radical may also occur.

[M]⁺˙ → [M - •F]⁺

4. α-Cleavage of the C-C Bond

Cleavage of the bond between the aromatic ring and the oxime-bearing carbon can occur, leading to the formation of a substituted benzoyl cation.

[M]⁺˙ → [C₇H₄ClFO]⁺

Comparative Analysis of Primary Fragmentation

The following table summarizes the predicted primary fragment ions, their m/z values, and the rationale for their formation.

Proposed Fragment Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Structure Rationale
[M]⁺˙173175[C₇H₅ClFNOH]⁺˙Molecular Ion
[M - •OH]⁺156158[C₇H₅ClFN]⁺Common fragmentation for oximes.[6]
[M - •Cl]⁺138-[C₇H₅FNOH]⁺Loss of the weaker halogen.[5]
[M - •F]⁺154156[C₇H₅ClNOH]⁺Less probable due to stronger C-F bond.
[C₇H₄ClFO]⁺158160Substituted benzoyl cationα-cleavage.
Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a more complex mass spectrum. For instance, the [M - •OH]⁺ ion could subsequently lose a chlorine or fluorine atom. The benzoyl-type cations can lose carbon monoxide (CO).

Predicted Fragmentation Cascade Diagram

The following diagram illustrates the predicted fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₅ClFNOH]⁺˙ m/z = 173/175 F1 [M - •OH]⁺ m/z = 156/158 M->F1 - •OH F2 [M - •Cl]⁺ m/z = 138 M->F2 - •Cl F3 [M - •F]⁺ m/z = 154/156 M->F3 - •F F1a [C₇H₄FN]⁺ m/z = 121 F1->F1a - •Cl F1b [C₇H₄ClN]⁺ m/z = 137/139 F1->F1b - •F F2a [C₇H₄FN]⁺ m/z = 121 F2->F2a - •OH

Caption: Predicted EI fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation patterns, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

I. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

II. Instrumentation and Conditions
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan.

III. Data Analysis
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the key fragment ions predicted in this guide.

  • Compare the observed spectrum with the predicted pathways to confirm the structure.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation (10-100 µg/mL solution) B GC Separation (e.g., DB-5ms column) A->B C EI Ionization (70 eV) B->C D Mass Analysis (m/z 40-300) C->D E Data Interpretation (Comparison with predicted fragmentation) D->E

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a multifaceted process governed by the competing influences of its halogen and oxime functionalities. By understanding the fundamental principles of fragmentation for these structural motifs, researchers can confidently predict and interpret the resulting mass spectra. This guide provides a robust framework for the structural elucidation of this and related compounds, empowering scientists in their analytical endeavors. The proposed GC-MS protocol offers a clear path for the experimental validation of these predictions.

References

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Canadian Journal of Chemistry. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. ResearchGate. [Link]

  • Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

Sources

Spectral Fingerprinting of 2-Chloro-6-fluorobenzaldoxime: A Comparative FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In modern drug development and green chemistry, halogenated benzaldoximes serve as critical intermediates. Specifically, 2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) has gained significant traction as a highly specialized substrate for recombinant aldoxime dehydratase (OxdF1) enzymes. This biocatalytic pathway enables the cyanide-free synthesis of aromatic nitriles, a vital transformation in pharmaceutical manufacturing[1].

To monitor the success of this synthesis—from the starting aldehyde to the intermediate oxime, and finally to the nitrile—Fourier-Transform Infrared (FT-IR) spectroscopy is the analytical gold standard. As an Application Scientist, I rely on FT-IR not just for identification, but as a mechanistic tracking tool. The conversion of the carbonyl (C=O) group to an azomethine (C=N) and hydroxyl (O-H) group, followed by dehydration to a cyano (C≡N) group, provides a distinct, quantifiable vibrational fingerprint.

Pathway A 2-Chloro-6-fluorobenzaldehyde C=O stretch ~1680 cm⁻¹ B This compound C=N ~1640, O-H ~3230 cm⁻¹ A->B Hydroxylamine (Condensation) C 2-Chloro-6-fluorobenzonitrile C≡N stretch ~2220 cm⁻¹ B->C OxdF1 Dehydratase (Biocatalysis)

Biocatalytic conversion pathway from aldehyde to nitrile tracking key IR functional group shifts.

Comparative FT-IR Spectral Analysis

To objectively validate the identity and purity of this compound, we must compare its spectral profile against two reference points: its direct precursor (2-Chloro-6-fluorobenzaldehyde ) and its unsubstituted structural analog (Benzaldoxime ).

The introduction of the highly electronegative fluorine and chlorine atoms onto the aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect). This alters the electron density around the oxime moiety, causing subtle but reproducible shifts in the vibrational frequencies compared to the unsubstituted baseline[2]. Furthermore, the N-OH stretching and deformation vibrations serve as critical diagnostic markers for oximes, typically occurring near 3200 cm⁻¹, 1300 cm⁻¹, and 920 cm⁻¹[3].

Table 1: Comparative FT-IR Peak Assignments
Vibrational ModeBenzaldoxime[2]2-Chloro-6-fluorobenzaldehyde[4]This compound
O-H Stretch ~3250 cm⁻¹ (Broad)Absent~3230 cm⁻¹ (Broad)
C=O Stretch Absent~1680–1700 cm⁻¹ (Strong)Absent
C=N Stretch ~1640 cm⁻¹ (Medium)Absent~1635–1645 cm⁻¹ (Medium)
N-O Stretch ~920 cm⁻¹ (Strong)Absent~925 cm⁻¹ (Strong)
C-F Stretch Absent~1230 cm⁻¹ (Strong)~1235 cm⁻¹ (Strong)
C-Cl Stretch Absent~760 cm⁻¹ (Strong)~765 cm⁻¹ (Strong)

Causality in Spectral Shifts: The complete disappearance of the strong C=O band at ~1680 cm⁻¹[4], coupled with the emergence of the broad O-H band (~3230 cm⁻¹) and the N-O stretch (~925 cm⁻¹), is the primary self-validating proof of successful oxime formation.

Self-Validating Experimental Protocol: ATR-FTIR

While legacy protocols often utilize the KBr pellet method[4], Attenuated Total Reflectance (ATR) FT-IR is the superior, self-validating choice for analyzing oximes.

The Causality of Method Selection: KBr is highly hygroscopic. Absorbed atmospheric moisture exhibits a broad O-H stretch at ~3300 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. These moisture artifacts perfectly overlap with the oxime's native O-H and C=N bands, leading to false-positive interpretations. ATR-FTIR eliminates the KBr matrix, removing this critical variable and ensuring data integrity.

Workflow N1 1. System Purge & Background (Removes H₂O/CO₂ interference) N2 2. Sample Application & Compression (Maximizes evanescent wave contact) N1->N2 N3 3. Spectral Acquisition (64 scans, 4 cm⁻¹ resolution) N2->N3 N4 4. ATR & Baseline Correction (Normalizes penetration depth) N3->N4 N5 5. Peak Assignment (Validates O-H, C=N, C-X modes) N4->N5

Self-validating ATR-FTIR experimental workflow for solid benzaldoxime derivatives.

Step-by-Step Methodology
  • System Purge and Background Acquisition:

    • Action: Purge the spectrometer optics with dry nitrogen. Collect a background spectrum on the clean diamond/ZnSe ATR crystal.

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands between 4000–3600 cm⁻¹ and 1900–1300 cm⁻¹. Because the oxime C=N stretch (~1640 cm⁻¹) falls directly in the water bending region, failing to subtract a high-quality background will obscure the target data.

  • Sample Loading and Compression:

    • Action: Place 2–5 mg of crystalline this compound directly onto the crystal. Apply uniform, high pressure using the ATR anvil.

    • Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Without sufficient pressure, air gaps between the solid crystals and the diamond surface will cause severe signal attenuation and a poor signal-to-noise ratio (SNR).

  • Spectral Acquisition:

    • Action: Record 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

    • Causality: Co-adding 64 scans increases the SNR by a factor of 8 (

      
      ) compared to a single scan. This effectively smooths detector noise while maintaining a practical analysis time of under two minutes.
      
  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: In ATR, the depth of penetration is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., C-Cl at 765 cm⁻¹) appear artificially intense compared to high-wavenumber peaks (O-H at 3230 cm⁻¹). ATR correction normalizes these intensities to accurately reflect a standard transmission spectrum.

References

  • Semi-Rational Engineering of Aldoxime Dehydratase for Conducting a Chemoenzymatic Sequence to Prepare 2-Furonitrile from Xylose Source: ResearchGate URL
  • Unveiling the Vibrational Landscape of 2-Chloro-6-fluorobenzaldehyde: An In-depth FT-IR and Raman Spectral Analysis Source: Benchchem URL
  • Source: National Institute of Standards and Technology (NIST)
  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES Source: Canadian Science Publishing URL

Sources

A Comparative Guide to Analytical Standards for the Quantification of 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-6-fluorobenzaldoxime is a pivotal chemical intermediate, primarily utilized in the synthesis of advanced pharmaceutical compounds and specialized agrochemicals.[1][2] The purity and concentration of this starting material are critical determinants that directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the establishment of robust, accurate, and validated analytical methods for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance in the drug development process.

This guide provides a comprehensive comparison of principal analytical methodologies for the quantitative determination of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is framed from the perspective of a senior application scientist, focusing on the causality behind experimental choices to empower researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of performance characteristics, including sensitivity, specificity, and the nature of the sample matrix. While HPLC is often the workhorse for non-volatile intermediates like oximes, GC and LC-MS/MS offer distinct advantages for specific applications.[3]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Combines HPLC separation with highly specific mass-based detection for unparalleled sensitivity.
Primary Use Routine purity testing, assay, and quantification of non-volatile and thermally labile compounds.Purity and impurity profiling, especially for volatile impurities and thermally stable analytes.[4]Trace-level quantification, impurity identification, and analysis in complex matrices (e.g., biological fluids).[5]
Specificity High, especially with Diode Array Detection (DAD) for peak purity analysis.High, particularly when coupled with a Mass Spectrometer (MS) detector for structural confirmation.Exceptionally High, based on specific precursor-to-product ion transitions (MRM).
Sensitivity (LOQ) ~0.05 µg/mL~0.1 µg/mL< 1 ng/mL[5]
Precision (% RSD) < 1.0%< 1.5%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Linearity (R²) > 0.999> 0.998> 0.999
Robustness HighModerate (sensitive to temperature and flow variations)High (requires specialized expertise)
Sample Throughput HighModerate to HighModerate

In-Depth Technical Protocols and Experimental Rationale

Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation.[6][7]

High-Performance Liquid Chromatography (HPLC) with DAD Detection

HPLC is the preeminent technique for the assay and purity determination of this compound due to its suitability for non-volatile and thermally sensitive oxime compounds.[3] A stability-indicating method ensures that the quantification is specific for the intact analyte in the presence of its potential degradation products and synthesis-related impurities.[6][8]

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilane) column is selected for its versatility and excellent resolving power for moderately polar aromatic compounds. The hydrophobic stationary phase provides strong retention, which can be modulated by the mobile phase composition.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (acetonitrile) is employed. The buffer controls the pH to maintain a consistent ionization state of the oxime, ensuring reproducible retention times and sharp peak shapes. The gradient allows for the effective elution of both the main analyte and any impurities with different polarities within a reasonable run time.

  • Detector: A Diode Array Detector (DAD) is superior to a standard UV detector. It captures the entire UV-Vis spectrum for each peak, enabling the assessment of peak purity and aiding in the identification of co-eluting impurities. The detection wavelength is chosen based on the UV maximum of this compound to maximize sensitivity.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard to a target concentration within the linear range of the assay.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Reference Standard/Sample dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration vs. Standard Curve integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Gas Chromatography (GC) with Mass Spectrometric (MS) Detection

While less common for oximes due to potential thermal lability, GC can be a powerful tool for assessing purity, particularly for identifying volatile synthesis precursors like 2-chloro-6-fluorobenzaldehyde or residual solvents.[1][4] Coupling with a mass spectrometer provides definitive identification of separated components.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column, such as a DB-624 or equivalent, is chosen. This phase provides good selectivity for halogenated and aromatic compounds, which are common in the synthesis pathway of the target analyte.

  • Injector: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents overloading and ensures sharp, symmetrical peaks, which is crucial for accurate quantification.

  • Temperature Program: A programmed temperature ramp is essential. It starts at a lower temperature to resolve volatile impurities and gradually increases to elute the higher-boiling target analyte and other less volatile components.

  • Detector: A Mass Spectrometer (MS) is the detector of choice for its high specificity. It fragments the eluting molecules into a unique mass spectrum ("fingerprint"), allowing for positive identification against a spectral library and unambiguous quantification, even in the presence of co-eluting matrix components.[9]

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard/Sample Preparation: Prepare stock solutions in the chosen solvent. Create a calibration curve by diluting the stock solution to a series of known concentrations.

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject 1 µL into GC Inlet (Split Mode) dilute->inject separate Separation on DB-624 Column inject->separate detect MS Detection (Scan Mode) separate->detect integrate Extract Ion Chromatogram & Integrate Peak detect->integrate calculate Quantify vs. Standard & Confirm Identity integrate->calculate

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the utmost sensitivity, such as quantifying trace impurities or analyzing the analyte in complex biological matrices, LC-MS/MS is the definitive method.[5]

Causality Behind Experimental Choices:

  • LC Front-End: The HPLC conditions are similar to the standard HPLC method but are optimized for compatibility with the MS detector. This often involves using volatile mobile phase additives like formic acid instead of non-volatile buffers like phosphate to facilitate efficient ionization.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules like oximes, minimizing in-source fragmentation and maximizing the signal of the parent ion.

  • Detection: Multiple Reaction Monitoring (MRM) is employed. The first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺). This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This two-stage filtering provides exceptional specificity and dramatically reduces chemical noise, leading to very low limits of detection.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Optimized for analyte retention and separation from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: To be determined by infusing a standard solution of this compound (MW: 173.57). A likely precursor ion would be the [M+H]⁺ at m/z 174.6. Product ions would be identified by fragmentation analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep Prepare Sample (Dilution or SPE) inject Inject into LC System prep->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize analyze Tandem MS Analysis (MRM Mode) ionize->analyze integrate Integrate MRM Peak analyze->integrate calculate Quantify vs. Curve integrate->calculate

Sources

Validation of 2-Chloro-6-fluorobenzaldoxime Assay Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Dilemma

2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) is a critical intermediate in the synthesis of isoxazole-based agrochemicals and pharmaceuticals (e.g., Fluxapyroxad derivatives). Its validation presents a classic analytical dichotomy:

  • The Stability Challenge: Oximes are thermally labile. At elevated temperatures, they risk dehydration to 2-chloro-6-fluorobenzonitrile or hydrolysis back to the aldehyde precursor.

  • The Isomer Challenge: The compound exists as geometric isomers (

    
     and 
    
    
    
    ). A valid assay must either resolve these to prove specificity or demonstrate equivalent response factors for a "total oxime" quantification.

This guide compares the High-Performance Liquid Chromatography (HPLC-UV) method—the robust "Gold Standard"—against Gas Chromatography (GC-FID) , a high-throughput alternative that requires strict thermal control.

The Chemical Context: Stability & Isomerism

Before validating any method, one must understand the molecule's behavior. The following pathway illustrates the degradation and isomerization risks during analysis.

OximePathways Aldehyde 2-Chloro-6-fluorobenzaldehyde (Precursor/Hydrolysis Product) Oxime_E E-Oxime Isomer (Thermodynamically Stable) Aldehyde->Oxime_E Synthesis Oxime_E->Aldehyde Acid Hydrolysis Oxime_Z Z-Oxime Isomer (Kinetic Product) Oxime_E->Oxime_Z Photo-isomerization (UV Light) Nitrile 2-Chloro-6-fluorobenzonitrile (Thermal Degradant) Oxime_E->Nitrile Thermal Dehydration (>150°C in GC) Oxime_Z->Nitrile Thermal Dehydration

Figure 1: Reaction pathways affecting assay validity. The E/Z equilibrium impacts HPLC integration, while thermal dehydration to nitrile is the primary risk in GC analysis.

Method A: HPLC-UV (The Gold Standard)

Verdict: Preferred for purity assay and stability studies. Rationale: HPLC avoids thermal stress, preventing on-column degradation.[1] It also allows for the separation and quantification of the aldehyde precursor, which is UV-active.

Optimized Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

    • Isocratic: 60% A / 40% B (Adjust to 50/50 if late eluters persist).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Maximal absorbance for the benzaldoxime

    
     transition).
    
  • Temperature: 25°C (Ambient).

Critical Validation Insight: The "Double Peak"

In this system, the


 and 

isomers will likely separate (Resolution

).
  • Validation Rule: If the reference standard is a mix of isomers, you must sum the areas of both peaks for the assay calculation, provided you have demonstrated (via linearity studies) that both isomers have identical UV Response Factors (RF).

  • Self-Validation: If the ratio of Peak 1 to Peak 2 changes after leaving the sample in light, but the sum of areas remains constant, the method is stability-indicating for the molecule, even if isomers shift.

Method B: GC-FID (The High-Throughput Alternative)

Verdict: Acceptable for in-process control (IPC) but requires strict "Inlet Inertness" validation. Rationale: Faster run times (< 10 min) but high risk of converting the oxime to the nitrile in the injector port.

Optimized Protocol
  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium or Hydrogen (Constant flow 1.5 mL/min).

  • Inlet Temperature: CRITICAL: Maintain

    
    . (Standard 250°C inlets will cause degradation).
    
  • Injection Mode: Split 50:1 (High split ratio clears the sample quickly, reducing residence time).

  • Detector (FID): 280°C.

Critical Validation Insight: The "Nitrile Artifact"

You must inject a pure standard of 2-chloro-6-fluorobenzonitrile.

  • Test: If your oxime standard injection shows a small peak matching the nitrile retention time, you must determine if it is a real impurity or an artifact.

  • Verification: Lower the inlet temperature by 20°C. If the nitrile peak decreases significantly, it is an artifact of the method. The method is then invalid until inlet conditions are optimized (e.g., using a deactivated liner).

Comparative Validation Data

The following data represents typical performance metrics observed during validation studies for this class of compounds, following ICH Q2(R2) guidelines.

Table 1: Performance Comparison
ParameterMethod A: HPLC-UVMethod B: GC-FID
Specificity Excellent. Resolves Aldehyde, Nitrile, and E/Z Isomers.[2]Good. Resolves Aldehyde/Nitrile. E/Z isomers often co-elute (single peak).
Linearity (

)

(Range: 80-120%)

(Range: 80-120%)
Precision (RSD, n=6)


(Higher variability due to inlet dynamics)
Accuracy (Recovery)


LOD/LOQ Lower (better for impurity profiling).Higher (suitable for Assay only).
Thermal Stability Stable on column.[1]Risk: 0.5 - 1.5% degradation to nitrile possible in inlet.

Validation Framework (ICH Q2(R2))

To validate the HPLC method for regulatory submission, follow this logic flow. This aligns with the new ICH Q14 Analytical Procedure Development lifecycle approach.[3][4]

ValidationFlow Start Method Development (ICH Q14) Specificity Specificity Test Spike with Aldehyde & Nitrile Start->Specificity IsomerCheck Isomer Resolution? Specificity->IsomerCheck Sep Isomers Separate IsomerCheck->Sep Coelute Isomers Co-elute IsomerCheck->Coelute Sum Sum Areas (Validate Response Factors) Sep->Sum Single Treat as Single Peak (Check Peak Purity) Coelute->Single Linearity Linearity & Range (80-120% of Target) Sum->Linearity Single->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness

Figure 2: Decision tree for validating the assay, specifically addressing the geometric isomerism inherent to benzaldoximes.

Specificity & Stress Testing (Forced Degradation)

You must demonstrate the method can detect degradation.

  • Acid Hydrolysis: Treat sample with 0.1N HCl. Expectation: Increase in 2-chloro-6-fluorobenzaldehyde peak (RRT ~0.8).

  • Thermal Stress: Heat solid at 60°C for 24h. Expectation: Potential increase in nitrile peak (RRT ~1.2).

  • Photostability: Expose solution to UV. Expectation: Shift in E/Z isomer ratio.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Safety Operating Guide

2-Chloro-6-fluorobenzaldoxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics, environmental health, and safety (EHS) protocols, I frequently audit laboratory workflows to ensure that chemical handling is not just compliant, but mechanistically sound.

In drug discovery, particularly during the synthesis of serine protease inhibitors for Hepatitis C (HCV)[1], 2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a highly valuable building block. However, its dual-halogenated phenyl ring and reactive oxime functional group dictate strict, non-negotiable disposal pathways. Mishandling this compound can lead to severe environmental contamination, equipment degradation, and toxic gas exposure.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, grounded in physicochemical causality.

Physicochemical & Hazard Profiling

To design a safe disposal strategy, we must first understand the molecular behavior of the compound. The table below summarizes the critical quantitative and qualitative data that dictate our handling procedures.

Property / HazardData ProfileCausality & Implication for Disposal
Molecular Formula C

H

ClFNO
The presence of both Chlorine (Cl) and Fluorine (F) strictly mandates routing to a halogenated waste stream [2].
Physical State White Crystalline SolidProne to aerosolization. Dust formation must be actively suppressed during spill cleanup to prevent inhalation[2].
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes respiratory and dermal irritation. Requires strict PPE (nitrile gloves, goggles, fume hood operation)[2].
Thermal Decomposition Releases HCl, HF, NO

, CO

Standard incineration will destroy furnace linings. Disposal requires high-temperature facilities equipped with alkaline acid scrubbers[2].
Environmental Mobility Low Water SolubilityAqueous drain disposal is strictly prohibited; the compound will persist in wastewater treatment plants[2].

The Causality Behind the Disposal Strategy

Why do we treat this specific oxime with such rigid protocols? The answer lies in two mechanistic principles:

  • The Halogen Penalty: A common, dangerous mistake made by junior researchers is dissolving a halogenated compound like this compound in a non-halogenated solvent (e.g., methanol or ethyl acetate) and subsequently disposing of the mixture in the non-halogenated waste stream. The solute dictates the waste classification. When incinerated, the C-Cl and C-F bonds cleave, forming highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2]. If routed to a standard non-halogenated facility, these gases will bypass environmental filters. Halogenated waste facilities utilize specialized alkaline scrubbers to neutralize these acids[3].

  • Oxime Reactivity: Oximes are sensitive to strong acids and can undergo exothermic Beckmann rearrangements. Therefore, waste containers holding this compound must be strictly segregated from concentrated mineral acids to prevent pressure buildup in the waste carboy[4].

Step-by-Step Laboratory Disposal Protocols

Every protocol below is designed as a self-validating system . By following the embedded checkpoints, you ensure the procedure was executed flawlessly.

Protocol A: Handling Solid Waste (Spills and Unused Reagent)

Use this protocol for expired batches, contaminated weighing paper, or benchtop spills.

  • Don Appropriate PPE: Equip standard nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. If cleaning a spill outside of a certified fume hood, use a particulate respirator (N95 or higher), as the crystalline dust is a known respiratory irritant[2].

  • Containment & Collection: Do NOT use compressed air or dry sweeping, which aerosolizes the compound. Lightly dampen the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust, then sweep up the solid using a dedicated chemical brush and dustpan[2].

  • Primary Packaging: Transfer the collected solid and contaminated cleanup materials (paper towels, weighing boats) into a sealable, chemically compatible container—preferably a High-Density Polyethylene (HDPE) solid waste bin.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Solid Halogenated Organic (Contains this compound - Cl, F)".

  • Self-Validation Checkpoint: Inspect the exterior of the sealed HDPE container. Is it completely free of white dust? If yes, containment is successful. Verify the label explicitly flags the presence of Fluorine, which is critical for the downstream incineration facility.

Protocol B: Handling Liquid Waste (Reaction Mixtures & Washings)

Use this protocol for reaction mother liquors, solvent washings, and extraction waste.

  • Segregation at the Source: Pour the solution into the designated Halogenated Organic Waste carboy. Crucial Note: Do this regardless of whether the primary solvent is halogenated (like Dichloromethane) or non-halogenated (like Ethanol)[5].

  • Compatibility Verification: Before adding the waste, check the carboy's log to ensure it does not contain strong acids, bases, or oxidizers that could trigger an oxime rearrangement or degradation[4].

  • Volume Management: Never fill the liquid waste container beyond 80% capacity. Halogenated solvents often have high vapor pressures; leaving headspace prevents pressure-induced ruptures.

  • Empty Container Rinsing: Federal and institutional guidelines require that containers previously holding acutely hazardous or highly halogenated waste be triple-rinsed[3]. Rinse the original reagent bottle three times with a compatible solvent (e.g., acetone or DCM), adding the rinsate directly to the halogenated waste stream[3]. The empty, defaced bottle can then be disposed of as standard glass waste.

  • Self-Validation Checkpoint: Review the waste log attached to the carboy. Does the logged volume match the visual liquid level? Is the carboy stored in a secondary containment tray away from the acid storage cabinet? If both are true, the workflow is secure.

Waste Routing Workflow

To eliminate operational ambiguity, refer to the logical routing diagram below when generating waste containing this compound.

G Start This compound Waste Generation State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidMethod Collect in High-Density Polyethylene (HDPE) Bin Solid->SolidMethod LiquidMethod Is the solvent halogenated? Liquid->LiquidMethod HaloStream HALOGENATED WASTE STREAM Requires Incineration with Alkaline Acid Scrubbers SolidMethod->HaloStream Direct Routing SolventYes Yes (e.g., DCM) LiquidMethod->SolventYes SolventNo No (e.g., Methanol) LiquidMethod->SolventNo SolventYes->HaloStream SolventNo->HaloStream Solute dictates classification

Figure 1: Decision tree for this compound waste segregation and routing.

References

  • Title: Management of Hazardous Waste Procedure Source: Yale Environmental Health & Safety URL: [Link]

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf (NIH) URL: [Link]

  • Title: Inhibitors of serine proteases for the treatment of HCV infections (Patent AU2008219689A1)

Sources

Advanced Laboratory Safety and Operational Guide: Handling 2-Chloro-6-fluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling multi-halogenated building blocks like 2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) requires precision in both stoichiometry and risk mitigation. This compound is a critical intermediate in the synthesis of complex pharmaceuticals. However, its unique structural features—a lipophilic di-halogenated phenyl ring coupled with a reactive oxime moiety—present specific occupational hazards, primarily severe skin, eye, and respiratory irritation[1].

This guide provides a self-validating, step-by-step operational protocol to ensure maximum safety and logistical efficiency.

Physicochemical Hazard Profile & Causality

Understanding the mechanistic causality behind safety protocols is the foundation of a robust laboratory safety culture.

  • Dermal Penetration & Irritation: The inclusion of ortho-chloro and fluoro substituents significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted benzaldoxime. This facilitates rapid penetration through the lipid bilayer of the stratum corneum, leading to acute skin irritation[1].

  • Respiratory Sensitization & Decomposition: Supplied as a white, solid crystalline powder, this chemical poses a severe particulate inhalation risk[1]. Furthermore, the oxime group (-C=N-OH) is susceptible to thermal degradation. In the event of thermal decomposition, the molecule releases highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[1].

  • Self-Validating Check: Before handling, always verify the integrity of the storage container. A bulging cap or a strong, sharp acidic odor upon opening indicates partial hydrolysis or decomposition. If observed, quarantine the bottle immediately in a secondary containment vessel.

Quantitative PPE Specifications

To mitigate these risks, standard nitrile gloves are insufficient for prolonged exposure to halogenated aromatics. The following table synthesizes the quantitative and qualitative Personal Protective Equipment (PPE) requirements based on breakthrough times and regulatory precautionary statements (P280).

PPE CategorySpecificationMaterial / StandardCausality / Rationale
Hand Protection Primary: Butyl Rubber (0.3 mm)Secondary: Nitrile (0.11 mm)EN 374-3 / ASTM F739Butyl rubber provides >480 min breakthrough time against halogenated organics. Nitrile serves as a disposable inner layer for dexterity and immediate visual contamination checks.
Eye Protection Non-vented Chemical GogglesANSI Z87.1+ / EN 166Prevents crystalline dust and potential sublimation vapors from contacting the ocular mucosa, preventing serious eye irritation[1].
Respiratory P100 / FFP3 Particulate RespiratorNIOSH / EN 149Required only if weighing outside a Class II fume hood (strictly advised against). Filters >99.9% of airborne crystalline particulates (P261).
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentProtects against static discharge during powder transfer, which could ignite suspended organic dust.

Self-Validating Operational Protocol

The following step-by-step methodology ensures that every action contains an inherent check confirming its success before proceeding, establishing a closed-loop safety system.

Phase 1: Preparation and Environment Validation
  • Fume Hood Verification: Turn on the chemical fume hood to ensure a well-ventilated area (P271).

    • Validation: Tape a small piece of tissue paper to the bottom of the sash. It must pull inward steadily. Verify the face velocity monitor reads between 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe the analytical balance and surrounding hood area with an anti-static cloth. Halogenated powders can hold static charges, leading to aerosolization upon opening the vial.

Phase 2: Dispensing and Weighing
  • Tare and Zero-Drift Check: Place a conductive weighing boat (e.g., aluminum) on the balance. Tare it.

    • Validation: Wait 15 seconds. If the balance drifts by more than ±0.2 mg, static or air currents are present. Resolve this before opening the chemical.

  • Transfer: Using a grounded stainless-steel spatula, transfer the this compound. Do not pour directly from the bottle to prevent dust plumes.

  • Seal and Decontaminate: Immediately recap the source bottle. Wipe the exterior of the bottle and the spatula with a solvent-dampened wipe (e.g., isopropanol) before removing them from the hood.

Phase 3: Reaction Setup
  • Inert Atmosphere: Because oximes can be sensitive to ambient moisture over prolonged periods, flush the reaction vessel with Argon or Nitrogen before introducing the reagent.

    • Validation: Utilize a bubbler attached to the Schlenk line. A steady rate of 1-2 bubbles per second confirms positive inert gas pressure, preventing ambient moisture ingress.

Operational Workflow Diagram

The following diagram illustrates the logical flow and decision matrix for handling this compound, ensuring all pathways lead to safe containment or disposal.

G Start Risk Assessment & PPE Donning Hood Verify Fume Hood Face Velocity (100 fpm) Start->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh React Reaction Setup (Inert Atmosphere) Weigh->React Spill Spill or Exposure Detected? Weigh->Spill Continuous Monitoring React->Spill Continuous Monitoring Clean Neutralize & Absorb (Avoid Water Flush) Spill->Clean YES Dispose Halogenated Waste Disposal Protocol Spill->Dispose NO Clean->Dispose

Self-validating operational workflow for handling this compound.

Spill Management & Halogenated Waste Disposal

Halogenated organic compounds require strict disposal pathways to prevent environmental persistence and the formation of toxic byproducts during incineration.

  • Spill Response: In the event of a solid spill, do not use water, as this may facilitate the hydrolysis of the oxime into more volatile irritants. Instead, cover the spill with a damp, inert absorbent (like sand or vermiculite) to suppress dust, sweep it gently using non-sparking tools, and place it in a sealable hazardous waste container.

    • Validation: After sweeping the absorbed spill, use a pH swab on the cleaned surface (dampened with distilled water) to ensure no acidic residue (from HCl/HF degradation) remains before declaring the area decontaminated.

  • Disposal Plan: According to standard precautionary statements (P501), this compound and any associated contaminated PPE must be disposed of at an approved waste disposal plant. It must be segregated into a dedicated "Halogenated Organic Waste" stream. Halogenated wastes must be incinerated at specialized facilities equipped with acid-gas scrubbers to neutralize the HF and HCl gases produced during combustion. Never mix halogenated waste with general organic solvents (like acetone or ethanol), as this complicates the incineration process and drastically increases disposal hazards.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.